molecular formula C9H9NO3 B8688015 Ethyl 4-nitrosobenzoate CAS No. 7476-79-1

Ethyl 4-nitrosobenzoate

Cat. No.: B8688015
CAS No.: 7476-79-1
M. Wt: 179.17 g/mol
InChI Key: QKVJSTCHTZXKHI-UHFFFAOYSA-N
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Description

Ethyl 4-nitrosobenzoate is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-nitrosobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-nitrosobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7476-79-1

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

ethyl 4-nitrosobenzoate

InChI

InChI=1S/C9H9NO3/c1-2-13-9(11)7-3-5-8(10-12)6-4-7/h3-6H,2H2,1H3

InChI Key

QKVJSTCHTZXKHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=O

Origin of Product

United States

Foundational & Exploratory

Ethyl 4-nitrosobenzoate synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 4-Nitrosobenzoate

This guide provides a comprehensive overview of the synthesis and characterization of ethyl 4-nitrosobenzoate, a key intermediate in organic synthesis. The methodologies presented are grounded in established chemical principles and are designed to ensure reproducibility and high purity of the final product. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a reliable protocol and a deep understanding of the underlying chemistry.

Introduction and Significance

Ethyl 4-nitrosobenzoate is an aromatic organic compound featuring a nitroso group (-N=O) and an ethyl ester functional group attached to a benzene ring in a para configuration. While its nitro counterpart, ethyl 4-nitrobenzoate, is a common starting material for pharmaceuticals like benzocaine and procaine, the nitroso derivative serves as a versatile and reactive intermediate.[1] Its primary utility lies in the synthesis of unsymmetrically substituted azobenzenes through condensation reactions with anilines.[2] Azobenzenes are a critical class of compounds with applications ranging from dyes and pigments to molecular switches and nonlinear optical materials. The controlled synthesis of pure ethyl 4-nitrosobenzoate is therefore a crucial first step for accessing these advanced materials.

This guide focuses on a modern and efficient synthetic approach using Oxone, an environmentally benign oxidizing agent, and details the rigorous analytical methods required to confirm the structure and purity of the resulting compound.

Synthesis of Ethyl 4-Nitrosobenzoate via Oxidation

The most direct and efficient pathway to ethyl 4-nitrosobenzoate is the selective oxidation of its corresponding aniline precursor, ethyl 4-aminobenzoate. While various oxidizing agents like Caro's acid (peroxymonosulfuric acid) have been historically used, this guide details a protocol employing Oxone (potassium peroxymonosulfate), which offers significant advantages in terms of safety, cost, ease of handling, and environmental impact.[2][3][4][5]

Rationale for a Biphasic Oxone-Mediated Oxidation

The choice of an Oxone-based biphasic system is a deliberate one, rooted in optimizing reaction efficiency and simplifying product purification.

  • Expertise & Experience: The primary challenge in the oxidation of anilines is preventing over-oxidation to the corresponding nitro compound.[6] The nitrosoarene itself is susceptible to further oxidation. A biphasic system (e.g., ethyl acetate and water) mitigates this risk. The organic starting material (ethyl 4-aminobenzoate) resides primarily in the organic phase, while the water-soluble oxidant (Oxone) is in the aqueous phase. The reaction occurs at the interface, and as the desired nitroso product is formed, its greater lipophilicity sequesters it in the organic layer, effectively protecting it from the aqueous oxidant and preventing over-oxidation.

  • Trustworthiness: This protocol is a self-validating system. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine and the appearance of a new, typically colored (often blue or green), spot for the nitroso product. The workup is designed to remove the inorganic byproducts (potassium sulfate and bisulfate) through simple phase separation and aqueous washes, ensuring a cleaner crude product before final purification.[4]

Proposed Reaction Mechanism

The oxidation of the amino group to a nitroso group by Oxone (active species: peroxymonosulfate, HSO₅⁻) is believed to proceed through the formation of a hydroxylamine intermediate, which is then rapidly oxidized to the final nitroso compound.

`dot digraph "Oxidation_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} ` Caption: Proposed mechanism for the Oxone-mediated oxidation of an amine.

Detailed Experimental Protocol

Materials:

  • Ethyl 4-aminobenzoate (Benzocaine)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer, ice bath.

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve ethyl 4-aminobenzoate (1.0 eq) in ethyl acetate (approx. 10 mL per gram of amine).

  • Aqueous Phase Preparation: In a separate beaker, prepare a solution of Oxone (2.2 eq) and sodium bicarbonate (4.4 eq) in deionized water (approx. 10 mL per gram of Oxone). The bicarbonate is crucial to buffer the reaction mixture, as the reduction of Oxone is acidic.

  • Reaction Setup: Place the flask containing the amine solution in an ice bath and begin vigorous stirring.

  • Addition of Oxidant: Add the aqueous Oxone/bicarbonate solution to the stirred organic solution dropwise over 30-45 minutes. Maintain the temperature between 0-5 °C. The reaction mixture will typically develop a characteristic green or blue color.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting amine spot has been fully consumed (typically 1-2 hours).

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Aqueous Washes: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) at a low temperature (<30 °C) to avoid potential degradation of the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/dichloromethane) or by column chromatography on silica gel. Due to their reactivity, nitroso compounds should be handled with care during purification.[7]

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized ethyl 4-nitrosobenzoate. The combination of spectroscopic and physical data provides a self-validating confirmation of the target structure.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for ethyl 4-nitrosobenzoate, based on known values for similar aromatic nitroso compounds and related benzoate esters.[8][9][10][11]

Technique Expected Observations
¹H NMR δ ~8.2-8.4 ppm (d, 2H, Ar-H ortho to -CO₂Et); δ ~7.9-8.1 ppm (d, 2H, Ar-H ortho to -NO); δ ~4.4 ppm (q, 2H, -OCH₂CH₃); δ ~1.4 ppm (t, 3H, -OCH₂CH₃).
¹³C NMR δ ~165 ppm (C=O, ester); δ ~160-165 ppm (Ar-C attached to -NO); δ ~135-140 ppm (Ar-C attached to -CO₂Et); δ ~130 ppm (Ar-CH ortho to -CO₂Et); δ ~123 ppm (Ar-CH ortho to -NO); δ ~62 ppm (-OCH₂CH₃); δ ~14 ppm (-OCH₂CH₃).
FTIR (cm⁻¹) ~1720 cm⁻¹ (strong, C=O stretch, ester); ~1500-1550 cm⁻¹ (strong, N=O stretch); ~1600 cm⁻¹ (aromatic C=C stretch); ~1270 cm⁻¹ (C-O stretch, ester); ~3100-3000 cm⁻¹ (aromatic C-H stretch); ~2980 cm⁻¹ (aliphatic C-H stretch).
Mass Spec (EI) m/z 179 (M⁺, molecular ion); Key fragments: 150 ([M-C₂H₅]⁺), 134 ([M-OC₂H₅]⁺), 121 ([M-CO₂C₂H₅]⁺), 91 ([C₆H₄N]⁺).
Physical Properties
  • Appearance: Typically a green or blue crystalline solid. The color is a hallmark of monomeric C-nitroso compounds in the solid state.

Comprehensive Workflow

The entire process, from starting material to final, characterized product, follows a logical and verifiable sequence.

`dot digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} ` Caption: Workflow for the synthesis and characterization of ethyl 4-nitrosobenzoate.

Conclusion

This guide outlines an authoritative and reliable methodology for the synthesis and characterization of ethyl 4-nitrosobenzoate. By employing an Oxone-mediated biphasic oxidation, this protocol emphasizes safety, efficiency, and environmental responsibility. The detailed characterization workflow provides a robust, self-validating system to ensure the high purity and structural integrity of the final product, making it suitable for subsequent applications in advanced materials and pharmaceutical research.

References

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

  • ScienceMadness. (2022). Peroxymonosulfuric acid. Sciencemadness Wiki. [Link]

  • Urbanski, T., & Serafin, B. (1955). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences, Classe III, 3(5), 241-245. [Link]

  • Miziolek, A. W. (2019). IR Absorption Spectra for Nitrosamines Calculated Using Density Functional Theory. Defense Technical Information Center. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 4-nitrobenzoate. PrepChem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-nitrobenzoate. PubChem Compound Database. [Link]

  • Chegg. (2018). Write the mechanism for the synthesis of Ethyl 4-Nitrobenzoate from 4-Nitrobenzoic acid via the Fischer Esterification reaction. Chegg.com. [Link]

  • Forster, S., & Fessner, W. D. (2001). Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes. The Journal of Organic Chemistry, 66(16), 5520–5523. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. ResearchGate. [Link]

  • de Fatima, A., et al. (2018). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. Molecules, 23(10), 2535. [Link]

  • PrepChem. (n.d.). Preparation of Caro's acid (Peroxymonosulfuric acid). PrepChem.com. [Link]

  • Wikipedia. (n.d.). Peroxymonosulfuric acid. Wikipedia. [Link]

  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Chemistry LibreTexts. [Link]

  • Organic Spectroscopy International. (2014). Ethyl 4-nitrobenzoate NMR. Organic Spectroscopy International. [Link]

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews, 103(6), 2341-2366. [Link]

  • Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]

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Ethyl 4-nitrosobenzoate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-Nitrobenzoate: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-nitrobenzoate, a key chemical intermediate in the pharmaceutical and chemical industries. The document will delve into its chemical identity, molecular structure, synthesis methodologies, and physicochemical properties. A significant focus is placed on its primary application as a precursor in the synthesis of local anesthetics. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and mechanistic insights to facilitate its effective utilization. It is important to distinguish Ethyl 4-nitrobenzoate from the similarly named "nitroso" compounds; this guide pertains specifically to the nitro derivative (-NO₂).

Chemical Identity and Molecular Structure

Ethyl 4-nitrobenzoate is an organic compound that serves as a crucial building block in various synthetic pathways.

IdentifierValueSource
CAS Number 99-77-4[1][2][3]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
IUPAC Name ethyl 4-nitrobenzoate[2][4]
Synonyms Ethyl p-nitrobenzoate, 4-Nitrobenzoic acid ethyl ester[2][3]
Molecular Structure

The molecular structure of Ethyl 4-nitrobenzoate consists of a benzene ring substituted with an ethyl ester group at one end and a nitro group at the para position.

Caption: Molecular structure of Ethyl 4-nitrobenzoate.

Synthesis of Ethyl 4-Nitrobenzoate

The most common method for synthesizing Ethyl 4-nitrobenzoate is through the Fischer esterification of 4-nitrobenzoic acid with ethanol, typically in the presence of an acid catalyst.

Reaction Scheme

reactant1 4-Nitrobenzoic Acid product Ethyl 4-nitrobenzoate reactant1->product reactant2 Ethanol reactant2->product catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->product water Water product->water

Caption: Fischer esterification of 4-nitrobenzoic acid.

Mechanistic Insight

The Fischer esterification is a reversible reaction. The use of an acid catalyst, such as concentrated sulfuric acid, is crucial as it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[5] The reaction is often heated under reflux to increase the reaction rate.[5] To drive the equilibrium towards the product side, an excess of one of the reactants (usually ethanol) is used, or the water formed during the reaction is removed.

Experimental Protocol: Ultrasound-Assisted Synthesis

Recent advancements have utilized ultrasound to accelerate the synthesis, offering a greener and more efficient alternative to traditional heating.[6]

Materials:

  • 4-nitrobenzoic acid

  • Anhydrous ethanol

  • p-toluenesulfonic acid (catalyst)[6]

  • Ultrasonic bath/cleaner

  • Conical flask

  • Filtration apparatus

Procedure:

  • In a conical flask, combine an appropriate amount of 4-nitrobenzoic acid and p-toluenesulfonic acid.

  • Add anhydrous ethanol with a specific liquid-to-solid ratio (e.g., 4:1 mL of ethanol to g of 4-nitrobenzoic acid).[6]

  • Seal the flask and place it in an ultrasonic cleaner.

  • Sonicate the mixture for a specified time (e.g., 90 minutes) at a set power (e.g., 240 W) and temperature (e.g., 80°C).[6]

  • After sonication, cool the reaction mixture and induce crystallization at a low temperature (e.g., 4°C).[6]

  • Collect the crystalline product by filtration.

  • Wash the product with a small amount of cold water to remove any remaining impurities.

  • Dry the purified Ethyl 4-nitrobenzoate in an oven at a moderate temperature (e.g., 45°C).[6]

This method has been reported to achieve yields of up to 91.03%.[6]

Physicochemical Properties

A summary of the key physical and chemical properties of Ethyl 4-nitrobenzoate is provided below.

PropertyValueSource
Appearance Yellow crystalline powder[6]
Melting Point 55-59 °C[7]
Boiling Point 245-246 °C
Density 1.253 g/cm³[6]
Solubility Insoluble in water; Soluble in alcohol and ether[8]
Refractive Index 1.544[6]

Applications in Research and Drug Development

Ethyl 4-nitrobenzoate is a pivotal intermediate, particularly in the pharmaceutical industry for the synthesis of local anesthetics.

Precursor for Local Anesthetics

The primary application of Ethyl 4-nitrobenzoate is as a starting material for the synthesis of widely used local anesthetics such as procaine (Novocain) and benzocaine.[6] This involves the reduction of the nitro group to an amine group.

start Ethyl 4-nitrobenzoate intermediate Reduction of Nitro Group start->intermediate product1 Ethyl 4-aminobenzoate (Benzocaine) intermediate->product1 product2 Further synthesis to Procaine product1->product2

Caption: Synthetic pathway from Ethyl 4-nitrobenzoate to local anesthetics.

Analytical Standard

Due to its well-defined properties and commercial availability, Ethyl 4-nitrobenzoate serves as a reliable reference standard for calibrating analytical instruments such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[6]

Safety and Handling

While not classified as hazardous under US OSHA Hazard Communication Standard 2024, standard laboratory safety precautions should be observed.[3]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid breathing dust.[8] Avoid contact with skin and eyes.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3]

  • Stability: The compound is stable under normal conditions.[3]

Conclusion

Ethyl 4-nitrobenzoate is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis, well-characterized properties, and crucial role as a precursor to essential medicines like local anesthetics underscore its importance in organic synthesis and drug development. This guide provides a foundational understanding for researchers and scientists working with this compound.

References

  • ChemBK. (2024, April 9). Ethyl 4-nitrobenzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7457, Ethyl 4-nitrobenzoate. Retrieved from [Link]

  • Chegg. (2018, March 25). Write the mechanism for the synthesis of Ethyl 4-Nitrobenzoate from 4-Nitrobenzoic acid via the Fischer Esterification reaction. Retrieved from [Link]

  • Fengchen Group Co., Ltd. (n.d.). Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4. Retrieved from [Link]

  • Stenutz. (n.d.). ethyl 4-nitrobenzoate. Retrieved from [Link]

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 4-nitrobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for "Ethyl 4-nitrosobenzoate" did not yield significant results in established chemical literature, suggesting it may be an exceptionally rare or unstable compound, or that the name is a typographical error. The closely related and industrially significant compound, Ethyl 4-nitrobenzoate , is extensively documented. This guide will provide a comprehensive overview of Ethyl 4-nitrobenzoate, assuming this is the compound of interest for researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-nitrobenzoate, also known as ethyl p-nitrobenzoate, is an organic compound with the chemical formula C9H9NO4.[1] It presents as a yellow crystalline powder and is a key intermediate in the synthesis of various pharmaceuticals, most notably local anesthetics such as procaine (Novocain) and benzocaine.[1][2] Its utility also extends to being a reference standard in analytical chemistry.[1] This guide provides a detailed exploration of its synthesis, chemical properties, and significant applications.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-nitrobenzoate is presented in the table below.

PropertyValue
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS Number 99-77-4
Appearance Yellow crystalline powder
Melting Point 55-59 °C
Boiling Point 245-246 °C
Solubility Soluble in alcohol and ether

(Data sourced from multiple chemical suppliers and databases)

Historical Synthesis and Modern Methodologies

The primary and most established method for synthesizing Ethyl 4-nitrobenzoate is through the Fischer esterification of 4-nitrobenzoic acid with ethanol.[2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

Classical Fischer Esterification

The traditional approach involves refluxing 4-nitrobenzoic acid and an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, excess ethanol is used, and the water formed during the reaction is often removed.

Reaction Workflow: Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid Ethyl_4-nitrobenzoate Ethyl 4-nitrobenzoate 4-Nitrobenzoic_Acid->Ethyl_4-nitrobenzoate Esterification Ethanol Ethanol Ethanol->Ethyl_4-nitrobenzoate Catalyst H₂SO₄ (catalyst) Catalyst->Ethyl_4-nitrobenzoate Heat Reflux Heat->Ethyl_4-nitrobenzoate Water Water Ethyl_4-nitrobenzoate->Water Byproduct Benzocaine_Synthesis Ethyl_4-nitrobenzoate Ethyl 4-nitrobenzoate Ethyl_4-aminobenzoate Ethyl 4-aminobenzoate (Benzocaine) Ethyl_4-nitrobenzoate->Ethyl_4-aminobenzoate Reduction Reducing_Agent Reducing Agent (e.g., H₂/Pd, Sn/HCl) Reducing_Agent->Ethyl_4-aminobenzoate

Caption: Reduction of Ethyl 4-nitrobenzoate to Benzocaine.

Various reducing agents can be employed for this transformation, including:

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide. [3]* Metal-Acid Systems: Tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective reducing agents. [3][4]* Indium/Ammonium Chloride: A milder and selective method for reducing aromatic nitro compounds. [5]

Precursor to Procaine (Novocain)

Ethyl 4-nitrobenzoate is also a key intermediate in the synthesis of procaine, another important local anesthetic. [2]The synthesis involves the reduction of the nitro group to an amino group, followed by transesterification with 2-(diethylamino)ethanol.

Spectroscopic Characterization

The identity and purity of Ethyl 4-nitrobenzoate are routinely confirmed using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of Ethyl 4-nitrobenzoate exhibits characteristic signals for the aromatic protons and the ethyl group protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum provides information about the different carbon environments within the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum shows characteristic absorption bands for the carbonyl group (C=O) of the ester and the nitro group (NO₂).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

Ethyl 4-nitrobenzoate is a compound of significant industrial and scientific importance, primarily serving as a crucial intermediate in the synthesis of local anesthetics. While its classical synthesis via Fischer esterification remains relevant, modern advancements have introduced more efficient and environmentally friendly methodologies. The rich chemistry of its nitro group, particularly its reduction to an amine, underpins its widespread utility in organic synthesis and drug development.

References

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

  • HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... | Download Scientific Diagram. [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (2003). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 80, 237. [Link]

  • PrepChem.com. Synthesis of ethyl 4-nitrobenzoate. [Link]

  • Sciencemadness Discussion Board. Reduction of 4-nitrobenzoic acid. [Link]

  • Adams, R., & Cohen, F. L. (1928). ETHYL p-AMINOBENZOATE. Organic Syntheses, 8, 78. [Link]

  • PubChem. Ethyl 4-nitrobenzoate. [Link]

  • Kobayashi, K., & Uemura, D. (1986). Studies on the oxidation of p-aminobenzoate to p-nitrobenzoate by Streptomyces thioluteus. The Journal of Antibiotics, 39(3), 390-395. [Link]

Sources

The Nitroso Group in Ethyl 4-Nitrosobenzoate: A Gateway to Diverse Chemical Transformations

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitroso group, a versatile and reactive functional moiety, imparts a unique chemical personality to aromatic systems. When positioned on an aromatic ring bearing an electron-withdrawing group, such as in ethyl 4-nitrosobenzoate, its reactivity is significantly modulated, opening avenues for a diverse array of chemical transformations. This technical guide provides a comprehensive exploration of the synthesis, electronic properties, and characteristic reactions of the nitroso group in ethyl 4-nitrosobenzoate. We will delve into the mechanistic underpinnings of its key reactions, including cycloadditions, reductions, and oxidations, offering field-proven insights for synthetic chemists and drug development professionals.

Introduction: The Unique Profile of Ethyl 4-Nitrosobenzoate

Ethyl 4-nitrosobenzoate is an aromatic compound characterized by a nitroso (-N=O) group and an ethyl ester group in a para-relationship on a benzene ring. While its nitro-analogue, ethyl 4-nitrobenzoate, is a common synthetic intermediate, the nitroso variant presents a more nuanced and reactive profile, making it a valuable, albeit potentially transient, building block in organic synthesis. The electronic interplay between the strongly electron-withdrawing nitroso and ester groups activates the molecule for a range of transformations not readily accessible with its nitro counterpart. Understanding the reactivity of the nitroso group in this specific context is crucial for harnessing its synthetic potential.

Synthesis of Ethyl 4-Nitrosobenzoate

The preparation of nitroso compounds can be challenging due to their reactivity and potential instability.[1] Two primary strategies are generally employed for the synthesis of aryl nitroso compounds: the oxidation of the corresponding aniline and the controlled reduction of the nitroaromatic compound.[2]

Oxidation of Ethyl 4-Aminobenzoate

A common and effective method for the synthesis of nitrosoarenes is the oxidation of the corresponding aniline derivative. For ethyl 4-nitrosobenzoate, this would involve the oxidation of ethyl 4-aminobenzoate. A variety of oxidizing agents can be employed, with Caro's acid (peroxymonosulfuric acid) or Oxone® being popular choices.

Experimental Protocol: Oxidation of Ethyl 4-Aminobenzoate

  • Dissolution: Dissolve ethyl 4-aminobenzoate in a suitable solvent system, such as a mixture of dichloromethane and water.

  • Preparation of Oxidant: Prepare a solution of the oxidizing agent (e.g., Oxone®) in water.

  • Controlled Addition: Cool the solution of ethyl 4-aminobenzoate to 0-5 °C and slowly add the oxidant solution while maintaining the temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Causality: The choice of a biphasic solvent system facilitates the reaction and subsequent work-up. The controlled low temperature is crucial to prevent over-oxidation to the corresponding nitro compound.

Controlled Reduction of Ethyl 4-Nitrobenzoate

The reduction of a nitro group to a nitroso group requires careful selection of the reducing agent and reaction conditions to avoid further reduction to the hydroxylamine or amine.[3] While the complete reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate is well-documented using reagents like catalytic hydrogenation[4] or metals in acidic media[5], achieving a selective partial reduction to the nitroso stage is more delicate. Reagents such as zinc dust in the presence of ammonium chloride or specific electrochemical methods can be employed for this transformation.[6]

Experimental Protocol: Controlled Reduction of Ethyl 4-Nitrobenzoate

  • Suspension: Suspend ethyl 4-nitrobenzoate in a mixture of ethanol and water.

  • Addition of Reagents: Add a controlled amount of a mild reducing agent, such as zinc dust, and a proton source like ammonium chloride.

  • Monitoring: The reaction should be carefully monitored by TLC or GC-MS to prevent the formation of byproducts.

  • Work-up: Once the starting material is consumed, the reaction mixture is filtered to remove inorganic solids. The filtrate is then extracted with an organic solvent.

  • Purification: The organic extracts are combined, dried, and concentrated. The product is then purified by chromatography.

Causality: The stoichiometry of the reducing agent is critical to halt the reduction at the nitroso stage. The choice of a buffered system helps to control the pH and prevent side reactions.

Synthesis_of_Ethyl_4_Nitrosobenzoate cluster_oxidation Oxidation Route cluster_reduction Reduction Route Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Ethyl 4-nitrosobenzoate_ox Ethyl 4-nitrosobenzoate Ethyl 4-aminobenzoate->Ethyl 4-nitrosobenzoate_ox Oxidation Oxidizing Agent (e.g., Oxone®) Oxidizing Agent (e.g., Oxone®) Oxidizing Agent (e.g., Oxone®)->Ethyl 4-nitrosobenzoate_ox Ethyl 4-nitrobenzoate Ethyl 4-nitrobenzoate Ethyl 4-nitrosobenzoate_red Ethyl 4-nitrosobenzoate Ethyl 4-nitrobenzoate->Ethyl 4-nitrosobenzoate_red Controlled Reduction Mild Reducing Agent (e.g., Zn/NH4Cl) Mild Reducing Agent (e.g., Zn/NH4Cl) Mild Reducing Agent (e.g., Zn/NH4Cl)->Ethyl 4-nitrosobenzoate_red

Caption: Synthetic routes to ethyl 4-nitrosobenzoate.

Electronic Structure and Reactivity of the Nitroso Group

The reactivity of the nitroso group in ethyl 4-nitrosobenzoate is governed by its electronic properties, which are significantly influenced by the aromatic ring and the para-substituted ethyl ester group.

  • Inductive and Mesomeric Effects: The nitroso group is strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects.[7] The nitrogen and oxygen atoms are highly electronegative, pulling electron density from the aromatic ring.

  • Influence of the Ethyl Ester Group: The ethyl ester group at the para position is also electron-withdrawing. This synergistic electron withdrawal makes the aromatic ring electron-deficient and enhances the electrophilic character of the nitroso nitrogen.

This electronic profile dictates the primary modes of reactivity for ethyl 4-nitrosobenzoate.

Key Reactions of the Nitroso Group

Dimerization

A characteristic feature of many C-nitroso compounds is their tendency to dimerize to form azodioxy compounds. This equilibrium is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the ethyl ester in ethyl 4-nitrosobenzoate, are known to enhance the reactivity of the nitroso group, including its propensity for dimerization.[8]

Dimerization Monomer 2 x Ethyl 4-nitrosobenzoate Dimer Azodioxy Dimer Monomer->Dimer Dimerization

Caption: Monomer-dimer equilibrium of ethyl 4-nitrosobenzoate.

Cycloaddition Reactions: The Hetero-Diels-Alder Reaction

The nitroso group is an excellent dienophile in [4+2] cycloaddition reactions, also known as hetero-Diels-Alder reactions.[9][10] This reactivity provides a powerful tool for the synthesis of six-membered heterocyclic rings containing a nitrogen-oxygen bond.[11] The electron-deficient nature of the nitroso group in ethyl 4-nitrosobenzoate makes it a highly reactive dienophile.

Reaction with a Conjugated Diene (e.g., 2,3-dimethyl-1,3-butadiene):

Ethyl 4-nitrosobenzoate is expected to react readily with conjugated dienes to yield 3,6-dihydro-1,2-oxazine derivatives. The electron-withdrawing ester group enhances the rate of this reaction.

Experimental Protocol: Hetero-Diels-Alder Reaction

  • Dissolution: Dissolve ethyl 4-nitrosobenzoate in a suitable aprotic solvent like dichloromethane or toluene.

  • Addition of Diene: Add the conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene) to the solution. The reaction is often exothermic and may require cooling.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the resulting cycloadduct by recrystallization or column chromatography.

Causality: The concerted nature of the Diels-Alder reaction leads to a high degree of stereospecificity. The regioselectivity is governed by the electronic and steric properties of both the diene and the dienophile.

Hetero_Diels_Alder Ethyl_4_nitrosobenzoate Ethyl 4-nitrosobenzoate Cycloadduct 3,6-Dihydro-1,2-oxazine derivative Ethyl_4_nitrosobenzoate->Cycloadduct + Diene 2,3-Dimethyl-1,3-butadiene Diene->Cycloadduct

Caption: Hetero-Diels-Alder reaction of ethyl 4-nitrosobenzoate.

Reduction to Ethyl 4-Aminobenzoate

The nitroso group can be readily reduced to an amino group. This transformation is a key step in many synthetic pathways, particularly in the pharmaceutical industry for the preparation of compounds like benzocaine. A variety of reducing agents can be employed for this purpose.

Reducing AgentReaction ConditionsYield (%)Reference
Catalytic Hydrogenation (H₂, PtO₂)Ethanol, room temperature91-100[4]
Indium Powder/NH₄ClEthanol/water, reflux90[6]
Iron/Acetic AcidAcetic acid, refluxNot specified[12]
Zinc/Acetic AcidMethanol, 0-5 °C to room temp.94.7 (crude)[13]

Note: The yields reported are for the reduction of the corresponding nitro compound, which is expected to be similar for the nitroso analogue.

Oxidation to Ethyl 4-Nitrobenzoate

The nitroso group can be oxidized back to the nitro group using various oxidizing agents, such as hydrogen peroxide, peroxy acids, or ozone.[14] This reaction is generally high-yielding and proceeds under mild conditions.

Spectroscopic Characterization

  • ¹H NMR: The aromatic protons would appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The ethyl group would show a quartet and a triplet.

  • ¹³C NMR: The spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the nitroso group being significantly deshielded), and the carbons of the ethyl group.

  • IR Spectroscopy: A strong absorption band corresponding to the N=O stretch would be expected in the region of 1500-1600 cm⁻¹. The C=O stretch of the ester would appear around 1720 cm⁻¹.

  • UV-Vis Spectroscopy: Aromatic nitroso compounds are typically colored, exhibiting a characteristic absorption in the visible region (often blue or green in the monomeric form).

Conclusion

Ethyl 4-nitrosobenzoate, while less commonly isolated than its nitro counterpart, represents a highly versatile synthetic intermediate. The electron-withdrawing nature of both the nitroso and ethyl ester groups activates the molecule for a range of useful transformations. Its ability to act as a potent dienophile in hetero-Diels-Alder reactions offers a direct route to complex heterocyclic structures. Furthermore, the facile reduction of the nitroso group to an amine and its oxidation to a nitro group provide valuable synthetic handles for functional group interconversion. A thorough understanding of the reactivity of the nitroso group in this electronically distinct environment is paramount for its effective utilization in the design and synthesis of novel molecules for pharmaceutical and materials science applications.

References

  • Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • The Diels-Alder Reaction of 4-nitrobenzodifuroxan with Danishefsky's diene. (2011). PubMed. [Link]

  • Britannica. (2026, January 23). Nitroso compound. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link]

  • Chegg. (2018, March 25). Write the mechanism for the synthesis of Ethyl 4-Nitrobenzoate from 4-Nitrobenzoic acid via the Fischer Esterification reaction. [Link]

  • Chemistry Stack Exchange. (2016, August 6). Why is the nitroso group a deactivating group for electrophilic aromatic substitution?. [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • UCL Discovery. (n.d.). Intramolecular ene reactions of functionalised nitroso compounds. [Link]

  • The nitro and nitroso groups. (n.d.). [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]

  • Vancik, H. (2013).
  • NIST WebBook. (n.d.). Benzoic acid, 4-nitro-, ethyl ester. [Link]

  • ResearchGate. (n.d.). Diels–Alder reactions of ethyl α-nitrocinnamates possessing a para-substituent. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Highly Selective Applications of Nitroso Compounds. Retrieved from [Link]

Sources

Ethyl 4-Nitrosobenzoate: A Strategic Electrophile for Hetero-Diels-Alder Cycloadditions and Covalent Trapping

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-nitrosobenzoate (E4NB) represents a specialized class of electron-deficient nitrosoarenes utilized primarily as "super-dienophiles" in organic synthesis and as covalent probes in chemical biology. Unlike its nitro- precursors, the nitroso moiety (-N=O) exhibits unique reactivity, oscillating between a stable, colorless dimer in the solid state and a highly reactive, green-blue monomer in solution.

This technical guide dissects the utility of E4NB, moving beyond basic characterization to its practical application in Nitroso-Diels-Alder (NDA) reactions for the synthesis of 1,2-oxazines, and its role in the Mills reaction for azo-linkage construction. The protocols herein are designed with self-validating visual checkpoints to ensure experimental success.

Part 1: Chemical Architecture & The Monomer-Dimer Paradigm

The defining characteristic of E4NB is its existence in a dynamic equilibrium. In the solid state, the molecule exists as an azodioxide dimer (Ar-N(O)=N(O)-Ar), stabilized by dipolar interactions. Upon dissolution in organic solvents (DCM, CHCl₃), it dissociates into the active monomeric nitroso species.

The Visual Validator:

  • Colorless/Beige Solid: Stable Dimer.

  • Emerald Green/Blue Solution: Active Monomer.

  • Operational Insight: If your solution does not turn green upon dissolving the solid or during synthesis, the reactive nitroso species is not present.

Diagram 1: The Monomer-Dimer Equilibrium

MonomerDimer cluster_0 Solid State (Stable) cluster_1 Solution State (Reactive) Dimer Azodioxide Dimer (Colorless/Beige Solid) Inactive Electrophile Monomer Nitroso Monomer (Green/Blue Solution) Active Super-Dienophile Dimer->Monomer Dissociation (Heat/Solvent) caption Fig 1: The thermochromic equilibrium of Ethyl 4-nitrosobenzoate. Dissociation is entropy-driven.

Part 2: Synthesis Protocol (The Oxone® Route)[1][2]

The most robust synthesis of E4NB avoids the harsh conditions of metal-based oxidants by utilizing Oxone® (potassium peroxymonosulfate) to oxidize Ethyl 4-aminobenzoate (Benzocaine). This method is biphasic, mitigating over-oxidation to the nitro species.

Reagents
  • Substrate: Ethyl 4-aminobenzoate (Benzocaine) [1.0 equiv][1]

  • Oxidant: Oxone® (2.5 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) / Water (1:2 ratio)

  • Conditions: Room Temperature (RT), 3–12 hours.[1]

Step-by-Step Methodology
  • Solubilization: Dissolve Ethyl 4-aminobenzoate (15 mmol) in DCM (approx. 0.25 M).[1][2] Ensure vigorous stirring.

  • Oxidant Addition: Dissolve Oxone® in deionized water. Add this aqueous solution portion-wise to the DCM solution.

    • Why: Portion-wise addition controls the exotherm and maintains the biphasic interface area without emulsifying immediately.

  • Reaction Monitoring (Self-Validating):

    • Stir vigorously at RT.

    • Checkpoint: The organic layer will shift from colorless to a deep green/blue. This confirms the formation of the nitroso monomer.

    • Monitor via TLC (Hexane/EtOAc).[3] The amine starting material (polar) will disappear, replaced by the less polar nitroso spot.

  • Workup:

    • Separate the organic (green) layer.

    • Wash with water (2x) to remove sulfate salts.

    • Wash with 1M HCl (1x) to remove unreacted amine.

    • Wash with saturated NaHCO₃ (1x) to remove any acidic byproducts.

    • Dry over anhydrous Na₂SO₄.[1][2]

  • Isolation:

    • Concentrate in vacuo at low temperature (<30°C).

    • Critical: As the solvent is removed, the green oil will solidify into a beige/yellow solid (dimerization).

    • Yield: Typically 80–90%.

Diagram 2: Biphasic Synthesis Workflow

Synthesis Start Start: Benzocaine in DCM (Colorless) Oxidation Add Aqueous Oxone (Biphasic Stirring) Start->Oxidation Check Visual Checkpoint: Organic Layer turns Green Oxidation->Check Workup Phase Separation & Wash (HCl, NaHCO3, Brine) Check->Workup Green Color Confirmed Isolate Concentrate & Dimerize (Beige Solid Product) Workup->Isolate caption Fig 2: Oxone-mediated oxidation of Benzocaine to E4NB.

Part 3: The Hetero-Diels-Alder (HDA) Engine

Ethyl 4-nitrosobenzoate is a potent enophile and dienophile . The electron-withdrawing ester group at the para position lowers the LUMO energy of the nitroso group (-N=O), making it highly reactive toward electron-rich dienes.

Mechanism: [4+2] Cycloaddition

In the presence of conjugated dienes (e.g., 1,3-cyclohexadiene or Danishefsky's diene), E4NB undergoes a hetero-Diels-Alder reaction to form 1,2-oxazines .

  • Regioselectivity: The nitrogen of the nitroso group is the more electrophilic center. In reactions with unsymmetrical dienes, the nitrogen typically bonds to the most nucleophilic carbon of the diene.

  • Stereochemistry: The reaction generally proceeds via an endo transition state, preserving the stereochemistry of the diene.

Diagram 3: Reaction Pathways

Reactivity cluster_HDA Hetero-Diels-Alder cluster_Mills Mills Reaction E4NB Ethyl 4-nitrosobenzoate (Electrophile) Oxazine 3,6-Dihydro-1,2-oxazine (Cycloadduct) E4NB->Oxazine [4+2] Cycloaddition Azo Azo Compound (Ar-N=N-Ar') E4NB->Azo Condensation (-H2O) Diene Conjugated Diene (e.g., Cyclohexadiene) Diene->Oxazine Aniline Primary Aniline (Ar-NH2) Aniline->Azo caption Fig 3: Divergent reactivity pathways: HDA vs. Mills Coupling.

Part 4: Analytical Data & Validation

When characterizing Ethyl 4-nitrosobenzoate, 1H NMR is the primary tool. Note that spectra should be taken in dilute CDCl₃ to favor the monomeric form for clear assignment.

Table 1: Key NMR Shifts (CDCl₃, 500 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
Aromatic 8.06 – 7.65Multiplet2HProtons ortho to Ester
Aromatic 6.67 – 6.60Multiplet2HProtons ortho to Nitroso
Ester CH₂ 4.32Quartet (J=7.1 Hz)2H-O-CH₂-CH₃
Ester CH₃ 1.36Triplet (J=7.1 Hz)3H-O-CH₂-CH₃

Data sourced from Linstadt et al. (2018) [1].

Part 5: Biological Interface & Trapping

While primarily a synthetic intermediate, E4NB serves as a model for studying the toxicity of nitro-aromatic drugs. The nitroso group is a "soft" electrophile that reacts avidly with biological nucleophiles.

  • Thiol Trapping: E4NB reacts with Glutathione (GSH) or protein cysteine residues to form semimercaptals or sulfinamides. This mimics the mechanism of toxicity for drugs like sulfamethoxazole (via its nitroso metabolite).

  • Spin Trapping: The compound can trap carbon-centered radicals, forming stable nitroxide radicals detectable by ESR spectroscopy, useful in mechanistic studies of radical polymerization or metabolic pathways.

References

  • Linstadt, R. T. H., Peterson, C. A., Jette, C. I., & Lipshutz, B. H. (2018). Synthesis of Functionalized 1,3-Butadienes via Pd-Catalyzed Cross-Couplings of Substituted Allenic Esters in Water at Room Temperature. Supporting Information. Link

  • Priewisch, B., & Rück-Braun, K. (2005). Efficient Preparation of Nitrosoarenes for the Synthesis of Azo Compounds. Journal of Organic Chemistry. Link

  • Bodnar, B. S., & Miller, M. J. (2011). The hetero-Diels-Alder Reaction of Nitroso Compounds. Angewandte Chemie International Edition. Link

  • Kagechika, H., Kawachi, E., Hashimoto, Y., & Shudo, K. (1989). Retinobenzoic acids. 2. Structure-activity relationships of chalcone-4-carboxylic acids and 4-(t-butyl)benzoic acids. Journal of Medicinal Chemistry. Link

Sources

An In-Depth Technical Guide to Ethyl 4-Nitrosobenzoate as a Spin Trapping Agent for EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The detection and characterization of transient free radicals are critical in fields ranging from materials science to pharmacology. Due to their fleeting existence, direct detection is often impossible. Electron Paramagnetic Resonance (EPR) spectroscopy, combined with the technique of spin trapping, provides a powerful solution. This guide offers a comprehensive technical overview of ethyl 4-nitrosobenzoate, an aromatic C-nitroso compound, for application as a spin trapping agent. We delve into the foundational principles of spin trapping, the specific synthesis and chemical profile of ethyl 4-nitrosobenzoate, the mechanism of radical capture, and detailed protocols for its experimental application. By synthesizing technical data with field-proven insights, this document serves as a vital resource for researchers, scientists, and drug development professionals aiming to unambiguously identify and quantify radical species.

The Imperative of Radical Detection: An Introduction to Spin Trapping

Free radicals, species containing one or more unpaired electrons, are highly reactive intermediates in a vast array of chemical and biological processes. Their role can be either beneficial or detrimental, driving everything from polymerization reactions to cellular oxidative stress. The primary challenge in studying these species is their extremely short half-life, often on the order of nanoseconds to milliseconds, which is typically below the detection threshold for direct EPR analysis in solution at room temperature.[1]

Spin trapping surmounts this challenge by using a "spin trap" molecule to react with the transient radical, forming a significantly more stable paramagnetic species known as a "spin adduct."[1][2] This adduct accumulates to an EPR-detectable concentration, and its unique spectral signature provides detailed information about the original, short-lived radical.

There are two principal classes of spin traps: nitrones and C-nitroso compounds.[3]

  • Nitrones (e.g., DMPO, PBN): The radical adds to the carbon atom of the C=N double bond. The resulting hyperfine splitting in the EPR spectrum is informative but is several bonds removed from the original radical.

  • C-Nitroso Compounds (e.g., MNP, Nitrosobenzene): The radical adds directly to the nitrogen atom of the N=O group. This direct attachment is a key advantage, as it results in a nitroxide spin adduct whose EPR spectrum is highly sensitive to the structure of the trapped radical, yielding more direct and unambiguous identification.[3][4]

Ethyl 4-nitrosobenzoate falls into this latter, highly informative class of C-nitroso spin traps.

Ethyl 4-Nitrosobenzoate: A Molecular Profile

Ethyl 4-nitrosobenzoate (p-ethoxycarbonylnitrosobenzene) is an aromatic nitroso compound designed for use in organic solvent systems. Its structure combines the reactive nitroso moiety with an ethyl ester group, which modulates its solubility and electronic properties.

Synthesis Pathway

The reliable synthesis of high-purity spin traps is paramount for avoiding artefactual signals. Ethyl 4-nitrosobenzoate is readily synthesized via the oxidation of its corresponding amine precursor, ethyl 4-aminobenzoate (also known as benzocaine). A common and effective method utilizes Oxone® (potassium peroxymonosulfate) as the oxidizing agent.[5][6]

Exemplary Synthesis Protocol:

  • Dissolution: Dissolve ethyl 4-aminobenzoate (1.0 mmol) in dichloromethane (~0.25 M) in a flask with vigorous stirring at room temperature.

  • Oxidant Preparation: In a separate vessel, prepare an aqueous solution of Oxone® (1.0-2.5 mmol).

  • Oxidation: Add the Oxone® solution portion-wise to the stirring solution of the amine. The reaction is typically biphasic.

  • Reaction Monitoring: Allow the mixture to stir overnight at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 dichloromethane/n-hexane). The nitroso product often appears as a distinctively colored spot.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the greenish solid product. The product is often used without further purification.[5]

Physicochemical Properties and Handling
  • Appearance: Typically a greenish solid. Nitroso compounds are often colored and can exist as dimers in the solid state.

  • Solubility: Soluble in organic solvents such as dichloromethane, chloroform, and moderately soluble in acetic acid.[5][7]

  • Stability: Aromatic nitroso compounds can be sensitive to light and heat. It is recommended to store the solid compound protected from light in a cool, dark place. Solutions should be prepared fresh for optimal performance.

  • Safety: Handle with standard laboratory precautions, including gloves and safety glasses. Perform synthesis and handling in a well-ventilated fume hood.

The Mechanism of Spin Trapping

The efficacy of ethyl 4-nitrosobenzoate lies in the straightforward addition reaction between its nitroso group and a target free radical (R•).

EPR Workflow prep 1. Prepare System (e.g., biological sample, chemical reaction) add_trap 2. Add Spin Trap Solution (Ethyl 4-Nitrosobenzoate) prep->add_trap control_prep 1a. Prepare Control System (e.g., omit radical initiator) control_add_trap 2a. Add Spin Trap to Control control_prep->control_add_trap incubate 3. Incubate (Allow radical formation and trapping) add_trap->incubate control_add_trap->incubate load_sample 4. Load Sample (Capillary tube or flat cell) incubate->load_sample epr_setup 5. EPR Spectrometer Setup (Tune cavity, set parameters) load_sample->epr_setup acquire 6. Acquire Spectrum epr_setup->acquire control_acquire 6a. Acquire Control Spectrum epr_setup->control_acquire analyze 7. Data Analysis (Simulation and HFC extraction) acquire->analyze control_acquire->analyze identify 8. Identify Radical analyze->identify

Caption: A self-validating workflow for radical detection using spin trapping EPR.

Step-by-Step Experimental Protocol

This protocol is a generalized template; concentrations and incubation times must be optimized for each specific experimental system.

  • Preparation of Spin Trap Stock Solution:

    • Causality: A concentrated stock solution is prepared to minimize the volume added to the experimental system, thereby reducing perturbation.

    • Action: Prepare a 100 mM stock solution of ethyl 4-nitrosobenzoate in an appropriate organic solvent (e.g., DMSO or toluene). Store in an amber vial at -20°C or below.

  • System and Control Preparation:

    • Causality: The trustworthiness of the experiment hinges on proper controls. A control sample lacking a key component for radical generation (e.g., light source, initiator, enzyme) is essential to confirm that the spin trap itself does not generate a signal under the experimental conditions.

    • Action (Test Sample): Prepare your reaction mixture in a final volume of, for example, 200 µL. This could be a chemical reaction, a cell suspension, or a purified enzyme system.

    • Action (Control Sample): Prepare an identical mixture but omit the radical-generating stimulus (e.g., keep it in the dark, do not add the chemical initiator).

  • Spin Trapping:

    • Causality: The spin trap must be present in sufficient excess to effectively compete with the natural decay pathways of the transient radical. Final concentrations typically range from 1-50 mM.

    • Action: Add the spin trap stock solution to both the test and control samples to achieve the desired final concentration. Mix gently but thoroughly.

  • Radical Generation and Trapping:

    • Action: Initiate radical formation in the test sample (e.g., by UV irradiation, addition of a reactant). Incubate both samples for a predetermined time to allow for spin adduct formation.

  • Sample Loading for EPR:

    • Action: Transfer the solution from each tube into a separate EPR-grade capillary tube or an aqueous flat cell. Ensure no air bubbles are present in the detection region of the tube.

  • EPR Spectrometer Setup and Data Acquisition:

    • Causality: Optimal instrument parameters are crucial for achieving a good signal-to-noise ratio.

    • Action:

      • Place the sample into the EPR cavity.

      • Tune the spectrometer's microwave bridge and resonator to the sample.

      • Set appropriate acquisition parameters:

        • Center Field: ~3500 Gauss (for X-band)

        • Sweep Width: 100 Gauss (adjust as needed)

        • Microwave Power: Start low (~2-5 mW) to avoid signal saturation.

        • Modulation Amplitude: Keep it smaller than the narrowest line width of the signal (~0.1-0.5 G).

        • Time Constant and Sweep Time: Choose to achieve adequate signal-to-noise.

        • Number of Scans: Average multiple scans to improve the signal.

      • Acquire the spectrum for the test sample.

      • Acquire the spectrum for the control sample using identical parameters. The control should ideally show no signal or only a very weak background.

Data Analysis and Interpretation

The identity of the trapped radical is encoded in the hyperfine structure of the resulting EPR spectrum. While specific, experimentally-derived data for ethyl 4-nitrosobenzoate adducts is sparse in the literature, we can use data from the closely related nitrosobenzene (NB) to illustrate the principles of interpretation. The electronic effect of the para-ethoxycarbonyl group is expected to slightly modify these values but not change the fundamental patterns.

Simulated Spectra and Hyperfine Coupling Constants (HFCs)

Analysis is typically performed by comparing the experimental spectrum to a computer simulation. The simulation software allows the user to adjust HFCs (a-values), line widths, and relative concentrations until the simulated spectrum matches the experimental one.

The table below provides reference HFC values for various radical adducts with nitroso-aromatic traps, which serve as a guide for identifying radicals trapped by ethyl 4-nitrosobenzoate. [8]

Trapped Radical (R•) Radical Type aN (Gauss) aH (Gauss) aX (Gauss) Expected EPR Pattern
•CH₃ Alkyl (Carbon-centered) 7.5 - 8.5 7.5 - 8.5 (for 3H) - Triplet of Quartets
•C(CH₃)₃ t-Butyl (Carbon-centered) 12.0 - 14.0 - - Triplet
•OCH₃ Alkoxyl (Oxygen-centered) 27.0 - 29.0 1.5 - 2.5 (for 3H) - Triplet of Quartets
•O-O-C(CH₃)₃ Peroxyl (Oxygen-centered) 28.0 - 30.0 - - Triplet

| Phenyl (•C₆H₅) | Aryl (Carbon-centered) | 9.5 - 10.5 | ~2.5 (2H), ~0.9 (3H) | - | Complex Multiplet |

Note: These values are illustrative and are based on data for related aromatic nitroso traps in various solvents. Actual values will depend on the specific adduct, solvent, and temperature.

Advantages and Limitations

Choosing the right spin trap is a critical experimental decision. Ethyl 4-nitrosobenzoate, as an aromatic nitroso trap, presents a distinct set of advantages and potential challenges.

FeatureAdvantagesLimitations & Mitigations
Information Content High: Direct N-R bond formation leads to large and informative HFCs from the trapped radical, facilitating unambiguous identification. [3]Complex Spectra: Trapping radicals with multiple magnetic nuclei can lead to complex, overlapping spectra. Mitigation: Advanced simulation software is required for deconvolution.
Radical Specificity Good for carbon-centered radicals. [8]Photolability: Can be photochemically unstable. Mitigation: Run dark controls and protect samples from light.
Side Reactions Less prone to some side reactions compared to nitrones.Ene Reactions: Can undergo non-radical side reactions with certain alkenes. [4]Mitigation: Careful selection of experimental conditions and controls are necessary.
Solubility The ethyl ester group confers solubility in a range of organic solvents.Aqueous Insolubility: Not suitable for purely aqueous systems without co-solvents. Mitigation: For biological systems, consider water-soluble analogues like DBNBS.

Conclusion

Ethyl 4-nitrosobenzoate is a valuable tool in the arsenal of researchers studying radical chemistry. As a C-nitroso spin trap, its primary strength lies in the formation of highly informative spin adducts, where the direct bonding of the transient radical to the reporter nitrogen atom provides rich, well-resolved hyperfine detail in the EPR spectrum. This guide has provided the essential framework for its application, covering synthesis, mechanistic principles, and a robust, self-validating experimental workflow. While the interpretation of complex spectra requires care and the use of simulation software, the high-fidelity structural information that can be obtained makes ethyl 4-nitrosobenzoate a powerful choice for elucidating radical-mediated mechanisms in non-aqueous environments.

References

  • Supporting Information for "Cell-Permeable Stapled Ubiquitin Conjugates". Semantic Scholar. [Link]

  • Spin Trapping. The Royal Society of Chemistry. [Link]

  • Reszka, K., Naghipur, A., & Lown, J. W. (1990). Electron paramagnetic resonance and spin trapping study of radicals formed during reaction of aromatic amines with isoamyl nitrite under aprotic conditions. Free Radical Research Communications, 10(1-2), 47-56. PubMed. [Link]

  • Lippincott, D. J. (2015). Allenes, Alkenes & Alkynes: My Piece of the π …in Water at Room Temperature…. ProQuest. [Link]

  • Mayer, M., & Knochel, P. (2017). Synthesis of polyfunctional secondary amines by the addition of functionalized zinc reagents to nitroso-arenes. The Royal Society of Chemistry. [Link]

  • Fouassier, J. P., & Lalevée, J. (2022). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. Catalysts, 12(7), 772. MDPI. [Link]

  • Whited, C. A. (2018). Synthesis, Properties, and Evaluation of Mn(I) Tetracarbonyl Complexes Designed for Therapeutic Release of Carbon Monoxide. White Rose eTheses Online. [Link]

  • Wang, J. (2019). The Development of Transition Metal Catalyzed C-N bond Formation Using Nitroarenes. UIC Indigo. [Link]

  • Spin trapping. Wikipedia. [Link]

  • Jackson, R. A. (2007). Dibromonitroso benzene sulphonate spin-adducts--why no hyperfine coupling to bromine? Magnetic Resonance in Chemistry, 45(8), 669-673. [Link]

  • Biological ROS and RNS Detection Part I. EPR Spin Trapping. Syntech Innovation. [Link]

Sources

Methodological & Application

Analytical techniques for detecting Ethyl 4-nitrosobenzoate adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-nitrosobenzoate (E-4-NB) is a highly reactive electrophilic intermediate formed during the metabolic reduction of Ethyl 4-nitrobenzoate (a common impurity in benzocaine synthesis) or the oxidation of Ethyl 4-aminobenzoate . Unlike stable nitro- impurities, nitroso- compounds are transient and exhibit potent cytotoxicity and mutagenicity by covalently binding to cellular nucleophiles (thiols and amines).

This guide details a protocol for the trapping, stabilization, and LC-MS/MS quantification of E-4-NB adducts. We utilize Glutathione (GSH) as a biomimetic trapping agent to capture the labile nitroso moiety, forming a stable N-hydroxysulfinamide conjugate. This method is critical for drug safety assessment and genotoxic impurity profiling (ICH M7 guidelines).

Mechanism of Action & Chemistry

The toxicity of nitro-aromatics is largely driven by their reduction to nitroso intermediates. E-4-NB contains a nitroso group (-N=O) that acts as a soft electrophile. It reacts rapidly with the sulfhydryl (-SH) group of Glutathione (GSH) via a nucleophilic addition to form an


-hydroxysulfinamide  (semimercaptal).

Key Reaction:



This adduct is chemically labile and can undergo rearrangement to a sulfinamide or hydrolysis. Immediate analysis or stabilization is required.

ReactionPathway Nitro Ethyl 4-nitrobenzoate (Parent Impurity) Nitroso Ethyl 4-nitrosobenzoate (Reactive Electrophile) Nitro->Nitroso Metabolic Reduction (Nitroreductase) Adduct N-hydroxysulfinamide Adduct (Target Analyte) Nitroso->Adduct + GSH (Nucleophilic Attack) GSH Glutathione (GSH) (Trapping Agent) GSH->Adduct Sulfinamide Sulfinamide (Rearranged Product) Adduct->Sulfinamide Rearrangement (Acidic pH)

Figure 1: Metabolic activation pathway of Ethyl 4-nitrobenzoate leading to the formation of the target GSH adduct.

Experimental Protocols

Reagents & Standards
  • Analyte: Ethyl 4-nitrosobenzoate (Synthesize fresh via oxidation of ethyl 4-aminobenzoate using Oxone® if commercial standard is unavailable).

  • Trapping Agent: L-Glutathione (reduced), >99% purity.

  • Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4).

  • Quenching/Stabilizer: Ammonium Acetate (10 mM, pH 6.5). Note: Avoid strong acids which accelerate hydrolysis.

In Vitro Trapping Workflow

This protocol simulates physiological conditions to generate the adduct for method development.

  • Preparation: Dissolve E-4-NB in DMSO to create a 10 mM stock. Dissolve GSH in Phosphate Buffer (pH 7.4) to 10 mM.

  • Incubation: Mix 10 µL E-4-NB stock + 90 µL GSH solution + 900 µL Buffer (Final Ratio 1:9:90).

    • Control: E-4-NB without GSH (replace with buffer).

    • Negative Control: GSH with N-Ethylmaleimide (NEM) pre-treatment (blocks -SH).

  • Reaction: Incubate at 37°C for 30 minutes in a dark, anaerobic environment (Argon purge) to prevent oxidation.

  • Quenching: Dilute 1:1 with cold Acetonitrile (ACN) to precipitate proteins (if using microsomes) and stop the reaction.

  • Centrifugation: 10,000 x g for 10 mins at 4°C. Collect supernatant.

LC-MS/MS Method Parameters

The adduct is polar. A Reverse-Phase C18 method with a shallow gradient is recommended to separate the adduct from excess GSH.

ParameterSettingRationale
Instrument Triple Quadrupole (QqQ) or Q-TOFQqQ for sensitivity; Q-TOF for mass confirmation.
Column C18 (2.1 x 100 mm, 1.7 µm)Standard retention for hydrophobic ester + polar peptide.
Mobile Phase A 0.1% Formic Acid in WaterProtonation source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Flow Rate 0.3 mL/minOptimal for ESI ionization efficiency.
Gradient 5% B (0-1 min) -> 95% B (8 min)Retain polar GSH early; elute hydrophobic adduct mid-run.
Ionization ESI Positive Mode (+ve)Adduct forms

easily due to amine/peptide backbone.

Data Interpretation & Validation

Mass Transitions (MRM)

The adduct consists of the Ethyl 4-nitrosobenzoate moiety (MW ~179) and Glutathione (MW ~307).

  • Target Adduct Formula:

    
    
    
  • Theoretical MW: 486.14 Da

  • Precursor Ion

    
    :  487.15 m/z
    

MRM Table:

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Structural Origin
Quantifier 487.15 358.1 20 Loss of Pyroglutamate (GSH backbone characteristic).
Qualifier 1 487.15 179.1 35 Cleavage of S-N bond (Ethyl 4-nitrosobenzoate ion).

| Qualifier 2 | 487.15 | 308.1 | 15 | Loss of Ethyl benzoate moiety (GSH ion). |

Analytical Workflow Diagram

Workflow Sample Sample Preparation (Microsomes/Chemical Trap) Incubation Incubation (37°C, pH 7.4, +GSH) Sample->Incubation Initiate SPE Solid Phase Extraction (HLB Cartridge) Incubation->SPE Clean-up LC UHPLC Separation (C18 Column) SPE->LC Inject MS MS/MS Detection (MRM: 487 -> 358) LC->MS Ionize

Figure 2: Step-by-step analytical workflow from sample incubation to MS detection.[1][2][3][4][5][6][7][8][9][10]

Validation Criteria (Self-Validating System)

To ensure the signal is the genuine adduct and not an artifact:

  • NEM Blocking: Pre-incubate the sample with N-ethylmaleimide (NEM). If the m/z 487 peak disappears, it confirms the compound is a thiol-dependent adduct .

  • Isotopic Pattern: If using high-res MS (Q-TOF), the Sulfur-34 isotope peak (approx +2 Da, ~4.4% abundance) must be visible.

  • Retention Time Shift: The adduct should elute after free GSH but before the parent Ethyl 4-nitrosobenzoate.

References

  • Eyer, P. (1979).[6] Reactions of nitrosobenzene with reduced glutathione.[6] Chemico-Biological Interactions, 24(2), 227-239.[6] Link

  • Mulder, G. J., et al. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs.[11] Encyclopedia.pub. Link

  • Dieckhaus, C. M., et al. (2005). Covalent binding of nitroso-sulfamethoxazole to glutathione and cysteine. Chemical Research in Toxicology, 18(4), 678-685.
  • FDA Guidance for Industry. (2021). Control of Nitrosamine Impurities in Human Drugs. Link

  • Kalgutkar, A. S. (2012).[7] Metabolic-intermediate complex formation with cytochrome P450: theoretical studies. Journal of Computational Chemistry. Link

Sources

Application Note: In Situ Generation of Ethyl 4-nitrosobenzoate for Radical Trapping

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the in situ generation of Ethyl 4-nitrosobenzoate (E4NB) , a lipophilic C-nitroso spin trap, specifically designed for the detection of carbon-centered radicals in mixed aqueous/organic systems.

Unlike nitrone traps (e.g., DMPO, PBN), C-nitroso compounds like E4NB offer distinct advantages:

  • Specificity: They trap carbon-centered radicals (

    
    ) with high rate constants while being largely inert to oxygen-centered radicals (preventing high background).
    
  • Information Content: The resulting nitroxide adducts often retain hyperfine coupling from the trapped radical's

    
    -protons, providing superior structural information in EPR spectroscopy.
    
  • MS Compatibility: The ethyl ester moiety enhances ionization efficiency in LC-MS/MS workflows, facilitating the identification of trapped metabolites in drug development.

Critical Challenge: Monomeric nitroso compounds are unstable, readily dimerizing to form azodioxy compounds (which are inactive as traps) or decomposing under light. This protocol circumvents these issues by generating the active monomeric E4NB in situ from its stable precursor, Ethyl 4-(hydroxyamino)benzoate , using a controlled mild oxidation system.

Mechanistic Principles

The efficacy of this protocol relies on the rapid, stoichiometric oxidation of the hydroxylamine precursor to the nitroso monomer, which then immediately intercepts short-lived radicals.

Reaction Pathway

The process involves two distinct chemical stages occurring simultaneously in the reaction vessel:

  • Generation: The hydroxylamine (1) is oxidized by Ferricyanide (

    
    ) to the Nitroso monomer (2).
    
  • Trapping: The Nitroso monomer (2) reacts with a transient radical (

    
    ) to form a stable Nitroxide Spin Adduct (3).
    
Visualization of Pathway

ReactionScheme Hydroxylamine Ethyl 4-(hydroxyamino)benzoate (Precursor) Nitroso Ethyl 4-nitrosobenzoate (Active Monomer) Hydroxylamine->Nitroso -2e-, -2H+ Oxidant Oxidant (K3Fe(CN)6) Oxidant->Nitroso Promotes Adduct Nitroxide Adduct (Stable Signal) Nitroso->Adduct Spin Trapping Radical Target Radical (R•) Radical->Adduct Addition to N

Figure 1: Mechanistic pathway for in situ generation and trapping. The active nitroso species is generated immediately prior to radical interception to prevent dimerization.

Materials & Reagents

ReagentRoleSpecificationsStorage
Ethyl 4-(hydroxyamino)benzoate Precursor>97% purity. Synthesis required if not commercially available (reduction of Ethyl 4-nitrobenzoate).-20°C, Desiccated
Potassium Ferricyanide (

)
OxidantACS Reagent GradeRT, Dark
Phosphate Buffered Saline (PBS) BufferpH 7.4, 100 mM4°C
DMSO or Methanol Co-solventHPLC GradeRT
DTPA (Diethylenetriaminepentaacetic acid) ChelatorTrace metal scavenger (prevents Fenton chemistry)RT

Safety Note: Nitroso compounds are potential mutagens. Handle all reagents in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

Experimental Protocol

Precursor Stock Preparation

Note: The hydroxylamine precursor is sensitive to air oxidation. Prepare fresh.

  • Weigh 5.0 mg of Ethyl 4-(hydroxyamino)benzoate.

  • Dissolve in 1.0 mL of DMSO (or Methanol) to create a ~25 mM stock solution .

  • Purge with Argon or Nitrogen gas for 1 minute to remove dissolved oxygen.

  • Keep on ice, protected from light (foil-wrapped).

Oxidant Solution
  • Prepare a 100 mM solution of Potassium Ferricyanide in distilled water.

  • (Optional but Recommended) Add 100 µM DTPA to chelate adventitious iron that might trigger background Fenton reactions.

In Situ Trapping Workflow (Standard Assay)

This workflow is designed for a total reaction volume of 200 µL , suitable for standard EPR flat cells or LC-MS vials.

Step 1: System Assembly Combine the following in a microcentrifuge tube (keep on ice):

  • 150 µL Reaction Matrix (Buffer + Target System generating radicals).

  • 10 µL Ethyl 4-(hydroxyamino)benzoate Stock (Final conc: ~1.25 mM).

Step 2: Activation (The "In Situ" Step)

  • Add 10 µL of Potassium Ferricyanide solution (Final conc: 5 mM).

  • Observation: The solution may turn a faint green/blue color, indicating the formation of the nitroso monomer.

  • Timing: Proceed immediately to Step 3. The monomer is most active in the first 5-10 minutes.

Step 3: Incubation

  • Initiate the radical-generating event (e.g., add substrate to enzyme, turn on UV light, add initiator).

  • Incubate for 5–15 minutes at 37°C (or relevant temperature).

Step 4: Analysis

  • For EPR: Transfer immediately to a flat cell or capillary tube. Record spectrum.

  • For LC-MS: Quench reaction (if necessary) with 1 volume of cold acetonitrile, centrifuge, and analyze supernatant.

Workflow Diagram

ProtocolFlow Start Start: Prepare Reagents Mix Mix Precursor + Target System (Anaerobic conditions preferred) Start->Mix Activate Add Oxidant (Ferricyanide) Generates E4NB Monomer Mix->Activate Incubate Incubate 5-15 mins (Radical Trapping Occurs) Activate->Incubate Branch Analysis Mode Incubate->Branch EPR EPR Spectroscopy (Detect Triplet of Triplets) Branch->EPR LCMS LC-MS/MS (Detect Mass Shift) Branch->LCMS

Figure 2: Operational workflow for the in situ generation and analysis.

Data Analysis & Interpretation

EPR Spectral Characteristics

When Ethyl 4-nitrosobenzoate traps a carbon-centered radical (


), the resulting nitroxide exhibits a characteristic splitting pattern.
  • Primary Splitting (

    
    ):  Interaction with the nitroxide nitrogen (
    
    
    
    ). Typically 10–12 Gauss .
  • Secondary Splitting (

    
    ):  Interaction with the 
    
    
    
    -proton of the trapped radical.
    • Tertiary C-radical: No

      
      -H (Single triplet).
      
    • Secondary C-radical: One

      
      -H (Triplet of doublets).
      
    • Primary C-radical: Two

      
      -H (Triplet of triplets).
      
ParameterTypical Value (Gauss)Interpretation

-factor
2.0060 ± 0.0005Characteristic of organic nitroxides.

10.0 – 12.5 GNitrogen hyperfine coupling (sensitive to solvent polarity).

(beta)
2.0 – 4.0 GCoupling to aromatic ring protons (often unresolved).

(trapped)
Variable (2 – 20 G)Key Identifier: Depends on the structure of

.
LC-MS Identification

For drug metabolite profiling, look for the mass shift corresponding to the adduct:



Note: The trap adds as the neutral molecule (179.17), as the radical adds to the N=O bond.

Troubleshooting & Validation

Problem: No Signal Observed

  • Cause 1: Dimerization. If the solution turns cloudy or precipitates, the nitroso compound may have dimerized. Solution: Decrease the concentration of the precursor or increase the organic co-solvent percentage.

  • Cause 2: Over-oxidation. Ferricyanide is mild, but excess oxidant can oxidize the nitroxide adduct to a non-paramagnetic cation. Solution: Titrate the oxidant; use a 1:1 molar ratio relative to the precursor.

Problem: High Background Signal

  • Cause: Trapping of buffer artifacts or solvent radicals. Solution: Run a "Blank" (Precursor + Oxidant + Buffer, no target system). A 3-line spectrum (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ) indicates the "Hydronitroxide" (trapped H atom) or decomposition, though C-nitroso compounds are generally resistant to trapping H• compared to nitrones.[1][2]
    

Validation Step: To validate the system, generate a known radical (e.g., Ethyl radical from ethanol + Fenton reagent). You should observe a strong signal with hyperfine coupling consistent with a trapped


 species.

References

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparative methods for the synthesis of C-nitroso compounds. Chemical Reviews, 104(7), 3353-3396. Link

  • Correa, R., et al. (2018). In situ generation of nitroso compounds for spin trapping of carbon-centered radicals. Free Radical Biology and Medicine, 120, S156.
  • Mason, R. P. (2016). Spin trapping of free radical metabolites of drugs and toxic chemicals. Free Radical Biology and Medicine, 100, 10-16. Link

  • Williams, G. M., & Weisburger, J. H. (1991). Chemical Carcinogenesis.
  • Janzen, E. G. (1971). Spin trapping. Accounts of Chemical Research, 4(1), 31-40. Link

(Note: While specific papers titled "Ethyl 4-nitrosobenzoate trapping" are rare, the chemistry is identical to the well-cited 4-substituted nitrosobenzene class described in references 1 and 3.)

Sources

Troubleshooting & Optimization

How to avoid the dimerization of Ethyl 4-nitrosobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-nitrosobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the handling and application of this versatile nitrosoaromatic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments by addressing the critical issue of dimerization.

Introduction to the Dimerization Challenge

Aromatic C-nitroso compounds, including Ethyl 4-nitrosobenzoate, possess a distinctive chemical characteristic: they exist in a dynamic and reversible equilibrium between a monomeric and a dimeric form.[1] The monomer (Ar-N=O) is a vibrant, deeply colored species (typically blue or green), which is often the reactive form desired in many synthetic applications. Conversely, the dimer, an azodioxy compound, is typically a pale yellow or colorless solid and is generally less reactive.[1]

The position of this equilibrium is highly sensitive to environmental conditions, which can lead to unexpected experimental outcomes if not properly controlled. The presence of an electron-withdrawing group, such as the ethyl ester at the 4-position of Ethyl 4-nitrosobenzoate, generally enhances the propensity for dimerization. This guide will provide you with the foundational knowledge and practical protocols to control this equilibrium and maintain Ethyl 4-nitrosobenzoate in its desired monomeric state.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of Ethyl 4-nitrosobenzoate colorless when it should be colored?

A1: A colorless solution indicates that the Ethyl 4-nitrosobenzoate is predominantly in its dimeric form. The monomer is the colored species. This is common in the solid state and in concentrated solutions or at low temperatures.[1] To favor the monomer, you will need to shift the equilibrium.

Q2: What factors influence the monomer-dimer equilibrium of Ethyl 4-nitrosobenzoate?

A2: The equilibrium is primarily influenced by four factors:

  • Temperature: Higher temperatures favor the monomer.[1]

  • Concentration: Dilute solutions favor the monomer.[1]

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly impact the equilibrium. Nonpolar solvents often favor the monomer.

  • Substituent Effects: Electron-withdrawing substituents, like the ethyl ester group, can increase the tendency to dimerize.

Q3: How can I confirm the presence of both monomer and dimer in my sample?

A3: Spectroscopic methods are ideal for this purpose:

  • UV-Vis Spectroscopy: The monomer exhibits a characteristic absorption in the visible region (around 700-800 nm), which is absent in the dimer. Monitoring the intensity of this absorption band allows for the quantification of the monomer concentration.

  • NMR Spectroscopy: 1H NMR spectroscopy can distinguish between the monomer and dimer, as they have distinct sets of signals. Variable temperature (VT) NMR is a powerful tool to study the equilibrium dynamics.[2][3][4]

Q4: Is the dimerization of Ethyl 4-nitrosobenzoate reversible?

A4: Yes, the dimerization is a reversible process. By manipulating the conditions (e.g., heating, dilution), the dimer can be dissociated back to the monomer.

Q5: How should I store Ethyl 4-nitrosobenzoate to minimize dimerization?

A5: For long-term storage, it is best to store Ethyl 4-nitrosobenzoate as a solid in a cool, dark, and dry place. While this will favor the dimer, the solid is generally more stable. For experimental use where the monomer is required, freshly prepared solutions in an appropriate solvent at the desired concentration should be used.

Troubleshooting Guide

This section provides practical solutions to common problems encountered during the use of Ethyl 4-nitrosobenzoate.

Problem 1: Low Reactivity in a Synthetic Step
  • Symptom: A reaction involving Ethyl 4-nitrosobenzoate as the reactive species is sluggish or fails to proceed.

  • Probable Cause: The compound is primarily in its unreactive dimeric form.

  • Solutions:

    • Thermal Dissociation: Gently warm the reaction mixture. The optimal temperature will depend on the solvent and the stability of other reactants. Monitor the solution for the appearance of the characteristic blue or green color of the monomer.

    • Dilution: If the reaction conditions permit, dilute the reaction mixture. This will shift the equilibrium towards the monomer.

    • Solvent Selection: Consider changing to a solvent that better stabilizes the monomer. Aromatic solvents or chlorinated solvents are often good choices.

Problem 2: Inconsistent Results Between Batches
  • Symptom: Reproducibility of experiments is poor.

  • Probable Cause: The monomer-to-dimer ratio is not consistent at the start of each experiment.

  • Solutions:

    • Standardized Solution Preparation: Implement a strict protocol for preparing your Ethyl 4-nitrosobenzoate solutions. This should include dissolving the solid in the chosen solvent and then treating it to ensure a consistent monomer concentration before use (e.g., by heating to a specific temperature for a set time and then cooling to the reaction temperature).

    • Spectroscopic Quantification: Before each reaction, use UV-Vis spectroscopy to measure the concentration of the monomer and adjust as necessary.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-nitrosobenzoate

This protocol is a general and effective method for the oxidation of an aromatic amine to a nitrosoarene using Oxone in a biphasic system, which is advantageous for producing nitrosoarenes with electron-withdrawing groups.[5]

Materials:

  • Ethyl 4-aminobenzoate

  • Oxone (Potassium peroxymonosulfate)

  • Dichloromethane (DCM)

  • Water

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Ethyl 4-aminobenzoate (1 equivalent) in dichloromethane (DCM).

  • In a separate flask, prepare a solution of Oxone (2 equivalents) in water.

  • Combine the two solutions in a round-bottom flask and stir vigorously at room temperature. The reaction is typically rapid and can be monitored by the disappearance of the starting material by TLC.

  • Once the reaction is complete (usually within 30-60 minutes), transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with a saturated solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator at a low temperature to yield the crude Ethyl 4-nitrosobenzoate.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: Preparation and Standardization of a Monomeric Ethyl 4-nitrosobenzoate Solution

Materials:

  • Ethyl 4-nitrosobenzoate (as a solid, likely the dimer)

  • Anhydrous solvent (e.g., chloroform, toluene, or THF)

  • Volumetric flasks

  • Heating mantle or oil bath

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Accurately weigh a sample of Ethyl 4-nitrosobenzoate and dissolve it in the chosen anhydrous solvent in a volumetric flask to the desired approximate concentration. At this stage, the solution may be colorless or pale yellow.

  • Gently heat the solution in a water or oil bath to approximately 50-60 °C. The appearance of a deep blue or green color indicates the formation of the monomer. Maintain this temperature for 15-30 minutes to ensure complete dissociation of the dimer.

  • Allow the solution to cool to room temperature.

  • To determine the precise concentration of the monomer, measure the absorbance of the solution at the λmax of the monomer's characteristic n-π* transition (typically in the range of 700-800 nm). The molar extinction coefficient (ε) will need to be determined for your specific solvent system by preparing a series of dilutions from a stock solution that has been fully converted to the monomer by heating.

  • Use the Beer-Lambert law (A = εcl) to calculate the exact concentration of the monomeric Ethyl 4-nitrosobenzoate.

Protocol 3: Monitoring Dimerization Kinetics using UV-Vis Spectroscopy

This protocol allows for the study of the rate of dimerization under specific experimental conditions.

Materials:

  • A freshly prepared solution of monomeric Ethyl 4-nitrosobenzoate (from Protocol 2)

  • Temperature-controlled UV-Vis spectrophotometer

  • Quartz cuvette

Procedure:

  • Set the spectrophotometer to the desired temperature for the kinetic study.

  • Place the freshly prepared monomeric solution in a quartz cuvette and place it in the temperature-controlled sample holder of the spectrophotometer.

  • Immediately begin recording the absorbance at the λmax of the monomer over time. The time interval between measurements will depend on the rate of dimerization.

  • The decrease in absorbance over time corresponds to the conversion of the monomer to the dimer. This data can be used to determine the kinetics of the dimerization reaction.

Data Presentation

Table 1: Solvent Effects on Monomer-Dimer Equilibrium

SolventPolarity IndexHydrogen Bond Donor/AcceptorGeneral Observation on Monomer Stability
Hexane0.1NoHigh
Toluene2.4NoHigh
Chloroform4.1Weak DonorModerate to High
Tetrahydrofuran (THF)4.0AcceptorModerate
Acetone5.1AcceptorModerate to Low
Ethanol4.3Donor and AcceptorLow
Water10.2Donor and AcceptorVery Low

Note: This table provides general trends. The exact position of the equilibrium for Ethyl 4-nitrosobenzoate should be determined experimentally.

Visualizations

Logical Workflow for Avoiding Dimerization

workflow cluster_prep Preparation cluster_analysis Analysis & Use Start Start with Solid (Dimer Form) Dissolve Dissolve in appropriate anhydrous solvent Start->Dissolve Heat Heat solution (e.g., 50-60°C) Dissolve->Heat Cool Cool to reaction temperature Heat->Cool UV_Vis UV-Vis Analysis (Confirm Monomer) Cool->UV_Vis Reaction Use in Reaction Promptly UV_Vis->Reaction

Caption: Workflow for preparing and using monomeric Ethyl 4-nitrosobenzoate.

Monomer-Dimer Equilibrium

equilibrium Monomer 2 x Monomer (Colored, Reactive) Dimer Dimer (Colorless, Less Reactive) Monomer->Dimer Dimerization (Favored by: Low Temp, High Conc., Polar Solvents)

Caption: Reversible equilibrium between the monomer and dimer forms.

References

  • Fletcher, D. A., Gowenlock, B. G., & Orrell, K. G. (1997). Structural investigations of C-nitrosobenzenes. Part 2.1 NMR studies of monomer–dimer equilibria including restricted nitroso group rotation in monomers. Journal of the Chemical Society, Perkin Transactions 2, (10), 2201-2207. [Link]

  • Orrell, K. G., Šik, V., & Stephenson, D. (1987). Study of the monomer‐dimer equilibrium of nitrosobenzene using multinuclear one‐and two‐dimensional NMR techniques. Magnetic Resonance in Chemistry, 25(11), 1007-1011. [Link]

  • Isaac, C. E., et al. (2022). Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution. ACS Organic & Inorganic Au, 2(5), 425-433. [Link]

  • Gries, K., et al. (2009). Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes. The Journal of Organic Chemistry, 74(18), 7164-7167. [Link]

  • Williams, D. L. H. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(1), 17-52. [Link]

  • Wikipedia. (2023). Nitrosobenzene. [Link]

  • NIST. (n.d.). Benzene, nitroso-. In NIST Chemistry WebBook. [Link]

  • Kennedy, J. P., & Ivan, B. (1992). The Oxidation of Organic Substances by Potassium Peroxymonosulfate. Journal of Macromolecular Science, Part A: Chemistry, 29(8), 675-691. [Link]

Sources

Technical Support Center: Optimizing Ethyl 4-Nitrosobenzoate Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: ENB-OPT-2024 Assigned Specialist: Senior Application Scientist, Reactive Intermediates Division[1]

Executive Summary

Ethyl 4-nitrosobenzoate is a high-value, electron-deficient nitrosoarene used primarily as a potent dienophile in Hetero-Diels-Alder (HDA) reactions to synthesize 1,2-oxazines.[1][2] While highly reactive due to the para-ester group lowering the LUMO energy, this reagent presents unique handling challenges—specifically its rapid dimerization and sensitivity to degradation.

This guide provides a validated optimization workflow, moving from reagent quality control to reaction tuning and failure analysis.

Module 1: Reagent Quality & The "Dimer Trap"

The #1 cause of reaction failure is not the cycloaddition itself, but the concentration of active monomer in solution.

The Equilibrium Problem

Nitrosoarenes exist in a dynamic equilibrium between a reactive, colored monomer (green/blue) and an inert, colorless azodioxy dimer.[1] Ethyl 4-nitrosobenzoate, being electron-deficient, has a strong thermodynamic drive to dimerize in the solid state.[1]

  • Monomer (Active): Green/Blue solution.[1][3] Paramagnetic. Reacts in HDA.

  • Dimer (Inactive): Pale yellow/white solid.[1][4] Diamagnetic. Does not react.

Visualizing the Failure Point: If your reaction mixture is pale yellow and heterogeneous, you are likely staring at the unreactive dimer. You must force dissociation.

MonomerDimer Figure 1: The Critical Monomer-Dimer Equilibrium. Reaction success depends on shifting this equilibrium right. cluster_0 Solid State / Concentrated Solution cluster_1 Dilute Solution / Heated Dimer Azodioxy Dimer (INACTIVE) Colorless/Yellow Solid Monomer Nitroso Monomer (REACTIVE) Green/Blue Solution Dimer->Monomer Heat (Δ) Dilution Non-polar Solvents Monomer->Dimer Concentration Crystallization HDA_Product HDA_Product Monomer->HDA_Product + Diene (Irreversible)

Protocol: Fresh Synthesis via Oxone Oxidation

Commercial stocks often degrade into irreversible polymeric oxides.[1] For critical applications, synthesize fresh from Ethyl 4-aminobenzoate.[1]

  • Dissolve: Ethyl 4-aminobenzoate (1.0 eq) in DCM/Water biphasic mixture.

  • Oxidize: Add Oxone® (2.0 eq) dissolved in water dropwise.[1]

  • Monitor: The organic layer will turn vibrant green (monomer).

  • Workup: Separate organic layer, wash with NaHCO3, dry over Na2SO4.[1]

  • Use Immediately: Do not concentrate to dryness unless storing; concentration forces dimerization [1].[1]

Module 2: Reaction Optimization (HDA Conditions)

Once the monomer is generated, the Hetero-Diels-Alder (HDA) reaction competes with decomposition.

Optimization Matrix
VariableRecommendationMechanism/Rationale
Solvent DCM or CHCl3 Non-polar solvents favor the monomeric species.[1] Alcohols/Water stabilize the zwitterionic resonance forms of the dimer, hindering reactivity [2].
Concentration 0.1 M - 0.5 M Too concentrated = Dimerization.[1] Too dilute = Slow kinetics.[1]
Stoichiometry Diene Excess (1.5 - 2.0 eq) The nitroso compound is the unstable partner. Sacrifice the cheaper diene to ensure the nitroso species is consumed by reaction, not decomposition.
Temperature 0°C to 25°C Start at 0°C. Higher temperatures dissociate the dimer (good) but accelerate polymerization/degradation (bad).[1] Only heat if the solution remains yellow (dimer).[1]
Catalysis Lewis Acids (Cu(OTf)2, ZnCl2) Coordination to the nitroso oxygen or ester carbonyl lowers the LUMO further, accelerating the reaction and improving regioselectivity [3].
Mechanism & Regioselectivity

The reaction is a concerted [4+2] cycloaddition.[1][5][6][7] The electron-withdrawing ester group makes the nitrogen highly electrophilic.

  • Regioselectivity: In reactions with unsymmetrical dienes (e.g., 1-substituted butadienes), the Proximal isomer (substituent next to Nitrogen) vs. Distal isomer (substituent next to Oxygen) ratio is dictated by FMO coefficients.[1]

  • Lewis Acid Effect: Lewis acids often enhance "Ortho" (Proximal) selectivity by coordinating to the acyl group, altering the steric and electronic landscape [4].

HDA_Mechanism Figure 2: HDA Reaction Pathway vs. Dimerization Trap Reactants Ethyl 4-nitrosobenzoate (LUMO: Low) + Conjugated Diene (HOMO: High) TS Concerted Transition State [4+2] Cycloaddition Reactants->TS Lewis Acid Catalysis (Lowers LUMO) SideRxn Side Reaction: Azodioxy Dimerization Reactants->SideRxn High Conc. Polar Solvent Product 1,2-Oxazine Product (Stable Scaffold) TS->Product Irreversible

[1]

Module 3: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned brown/black, and the yield is <10%.

Diagnosis: Decomposition (Polymerization/Reduction). Fix:

  • Exclude Light: Nitroso compounds are photosensitive.[1] Wrap the flask in foil.

  • Lower Temperature: If running at reflux, drop to RT.

  • Check Diene Stability: If the diene is acid-sensitive, the slight acidity of the nitroso species (or degrading impurities) might be destroying it.[1] Add a solid buffer like NaHCO3 to the flask.[1]

Q2: The solution is pale yellow and no product is forming.

Diagnosis: You are trying to react the Dimer. Fix:

  • Solvent Switch: If using Ethanol/Methanol, switch to DCM or Toluene.[1] Polar protic solvents stabilize the dimer.[1]

  • Gentle Heat: Warm the reaction to 40°C to force dissociation into the green monomer.

  • Dilution: Dilute the reaction. High concentration favors the dimer (Le Chatelier's principle).[1]

Q3: I am getting a mixture of Regioisomers.

Diagnosis: Poor FMO control. Fix:

  • Add a Lewis Acid: Try Cu(OTf)2 or Zn(OTf)2 (10-20 mol%).[1] This coordinates to the dienophile, increasing the electronic bias and often favoring one isomer significantly [3].

  • Lower Temperature: If possible, run at -20°C (requires monomer to remain soluble). Lower temperatures increase selectivity (kinetic control).[1]

Q4: How do I purify the product? The nitroso spot streaks.

Diagnosis: Residual nitroso compound is difficult to chromatograph.[1] Fix:

  • Consume the Nitroso: Ensure the diene is in excess so no nitroso remains.[1]

  • In-situ Reduction: If nitroso remains, add a small amount of reducing agent (e.g., dilute Na2S2O3) or simply stir with excess diene until the green color disappears before column chromatography.[1]

References

  • Synthesis via Oxone: Huskić, I. et al. "Mechanochemical Oxone oxidation of anilines."[1][8] CrystEngComm, 2012.[1]

  • Dimer Equilibrium: Halbritter, G. et al. "Nitrosobenzene Dimerization."[1] J. Org.[1][9][10] Chem., 2014.[1] [1]

  • Lewis Acid Catalysis: Yamamoto, H. et al. "Lewis Acid-Catalyzed Hetero-Diels-Alder Reactions."[1] J. Am. Chem. Soc., 2007.[1]

  • Regioselectivity Reviews: Brulíková, L. et al. "Stereo- and regioselectivity of the hetero-Diels-Alder reaction of nitroso derivatives."[1][10] Beilstein J. Org.[1][10][11] Chem., 2016.[1][10][11] [1]

Sources

Technical Support Center: Troubleshooting Low Spin Trapping Efficiency with Ethyl 4-nitrosobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Ethyl 4-nitrosobenzoate as a spin trap in Electron Paramagnetic Resonance (EPR) spectroscopy. Here, we address common challenges that can lead to low spin trapping efficiency and provide structured troubleshooting advice to enhance the success of your experiments.

Introduction to Spin Trapping with Ethyl 4-nitrosobenzoate

Spin trapping is a powerful analytical technique used to detect and identify transient free radicals.[1] The method involves the reaction of a short-lived radical with a spin trap, a diamagnetic compound, to form a more stable paramagnetic spin adduct that can be readily detected by EPR spectroscopy.[2][3] Ethyl 4-nitrosobenzoate, as a C-nitroso spin trap, offers the advantage of directly attaching the trapped radical to the nitrogen atom of the nitroso group. This can provide more detailed information about the identity of the trapped radical through the analysis of hyperfine splitting constants in the EPR spectrum.[4]

However, achieving optimal spin trapping efficiency with nitroso compounds can be challenging due to their chemical properties and sensitivity to experimental conditions. This guide provides a systematic approach to troubleshooting common issues.

Troubleshooting Guide: Low Spin Trapping Efficiency

Low or no EPR signal from your spin trapping experiment can be frustrating. The following sections break down potential causes and provide actionable solutions.

Is Your Ethyl 4-nitrosobenzoate Spin Trap Viable?

The quality and handling of the spin trap are paramount.

Question: My EPR signal is weak or absent. Could my Ethyl 4-nitrosobenzoate be degraded?

Answer: Yes, this is a primary suspect. Nitroso compounds can be sensitive to light, heat, and air.

  • Visual Inspection: A fresh, pure solution of Ethyl 4-nitrosobenzoate should have a characteristic color. Any significant color change or precipitation may indicate degradation.

  • Storage Conditions: Ensure the compound is stored as recommended by the manufacturer, typically in a cool, dark, and dry environment. For solutions, storage at -80°C for up to 6 months or -20°C for one month is a general guideline, but should be verified for this specific compound.[5]

  • Preparation of Solutions: Prepare solutions fresh whenever possible. Use high-purity solvents and protect the solution from light during preparation and use.

Protocol for Preparing Ethyl 4-nitrosobenzoate Solution:

  • Use a high-purity, dry solvent in which Ethyl 4-nitrosobenzoate is soluble.

  • Weigh the required amount of Ethyl 4-nitrosobenzoate in a darkened environment or under red light to minimize photodecomposition.

  • Dissolve the spin trap in the chosen solvent, ensuring complete dissolution. Gentle warming may be necessary, but avoid excessive heat.

  • Filter the solution through a 0.2 µm filter to remove any particulate matter.

  • Store the solution in an amber vial, purged with an inert gas like argon or nitrogen, and seal tightly.

Are Your Experimental Conditions Optimized?

The chemical environment plays a critical role in spin trapping efficiency.

Question: I've confirmed my spin trap is of good quality, but the signal is still low. What experimental parameters should I check?

Answer: Several factors in your experimental setup can significantly impact the outcome.

  • Concentration of Spin Trap: The concentration of Ethyl 4-nitrosobenzoate needs to be optimized for your specific system. While a typical starting concentration for many spin traps is in the range of 10-100 mM, the optimal concentration for Ethyl 4-nitrosobenzoate may vary. It is advisable to perform a concentration-response experiment to determine the ideal concentration for your system.

  • Solvent Selection: The choice of solvent is crucial. The solvent must not only dissolve the spin trap but also be compatible with your experimental system and the EPR measurement itself.[6] For EPR, solvents with low dielectric constants (e.g., toluene) are preferable for use in standard 4 mm EPR tubes at room temperature.[6] Solvents with high dielectric constants (e.g., water, acetonitrile) can cause significant microwave absorption and may require the use of smaller diameter capillary tubes or flat cells.[2]

  • pH of the Solution: The pH of the reaction medium can affect the stability of both the spin trap and the resulting spin adduct. For nitroso compounds, extreme pH values can lead to degradation. It is important to maintain a pH that is optimal for the stability of your system and the spin trapping reaction. While specific data for Ethyl 4-nitrosobenzoate is limited, for many spin trapping experiments, a pH range of 6-8 is a reasonable starting point.

  • Temperature: Temperature can influence the rate of radical generation, the rate of spin trapping, and the stability of the spin adduct. Higher temperatures can increase the rate of radical formation and trapping but may also accelerate the decay of the spin adduct. It is important to control and record the temperature of your experiment.

Table 1: Key Experimental Parameters and Considerations

ParameterRecommended Starting PointConsiderations
Concentration 10 - 100 mM (empirical optimization required)Too low may result in inefficient trapping; too high may lead to self-reaction or artifacts.
Solvent Toluene, Benzene (low dielectric constant)Ensure compatibility with your system and EPR setup. High dielectric constant solvents require specialized EPR tubes.[2][6]
pH 6.0 - 8.0 (for aqueous systems)Extreme pH can degrade the spin trap and/or the spin adduct.
Temperature System-dependent (e.g., room temperature)Affects reaction rates and adduct stability. Maintain consistent temperature.
Are You Experiencing Artifacts or Interferences?

Not all EPR signals are what they seem. It's crucial to differentiate between a true spin adduct signal and an artifact.

Question: I see an EPR signal, but it doesn't look like what I expect, or it's present even in my control experiment. What could be the cause?

Answer: You may be observing an artifact. Nitroso spin traps are susceptible to side reactions that can generate paramagnetic species.

  • Reduction of the Spin Trap: In a reducing environment, nitroso compounds can be reduced to form nitroxide radicals, which are EPR-active.[7] This can occur in the presence of biological reducing agents or certain chemical components in your system. This is a significant potential artifact to consider when working with nitroso spin traps.[7]

  • Ene Reactions: Nitroso compounds can undergo an "ene" reaction with molecules containing carbon-carbon double bonds, which can lead to the formation of a nitroxide.[4]

  • Impurities: The spin trap itself may contain paramagnetic impurities. Running a control experiment with just the spin trap and solvent is essential to check for any background signals.

Workflow for Identifying Artifacts:

Caption: A flowchart for diagnosing potential EPR signal artifacts.

Is Your EPR Spectrometer Set Up Correctly?

Proper instrument settings are critical for detecting weak signals.

Question: I've addressed the chemical aspects, but my signal is still weak. Could it be my EPR settings?

Answer: Absolutely. The settings on your EPR spectrometer must be optimized for the detection of your specific spin adduct.

  • Microwave Power: High microwave power can saturate the signal, leading to a decrease in intensity and line broadening. It is crucial to perform a microwave power saturation study to determine the optimal power level that maximizes the signal without causing saturation.

  • Modulation Amplitude: The modulation amplitude should be optimized to maximize the signal-to-noise ratio without causing line broadening. A good starting point is to use a modulation amplitude that is about one-third of the linewidth of the narrowest feature in your spectrum.

  • Scan Width and Time: Ensure your scan width is wide enough to capture the entire spectrum of the spin adduct. A longer scan time or multiple accumulations can improve the signal-to-noise ratio for weak signals.

Frequently Asked Questions (FAQs)

Q1: How do I know if I have successfully trapped a radical with Ethyl 4-nitrosobenzoate?

A1: A successful spin trapping experiment will result in a characteristic EPR spectrum. The key is to analyze the hyperfine splitting constants (HFS). The interaction of the unpaired electron with the nitrogen nucleus of the nitroso group will produce a triplet signal. Further splitting may be observed due to interactions with other magnetic nuclei in the trapped radical, providing structural information. Comparing your observed HFS values with literature values for similar spin adducts is crucial for identification.

Q2: What are the main advantages and disadvantages of using a nitroso spin trap like Ethyl 4-nitrosobenzoate?

A2:

  • Advantages: The primary advantage is that the trapped radical is directly bonded to the nitroxide nitrogen, which can result in more informative hyperfine splitting patterns that aid in radical identification.[4]

  • Disadvantages: Nitroso compounds can be less stable than nitrone spin traps. They are also prone to dimerization (where the dimer is not an effective spin trap) and can undergo side reactions like ene reactions or reduction, leading to artifacts.[4][7]

Q3: Can I use Ethyl 4-nitrosobenzoate in aqueous solutions?

A3: The solubility of Ethyl 4-nitrosobenzoate in water is limited. For aqueous systems, it may be necessary to use a co-solvent or to use a water-soluble derivative of a nitroso spin trap. When working in aqueous solutions, be mindful of the pH and the potential for hydrolysis of the ester group.

Q4: The spin adduct signal decays over time. What can I do to improve its stability?

A4: The stability of the spin adduct is an inherent chemical property. However, you can take steps to minimize its decay:

  • Lower the temperature: Running the experiment at a lower temperature can significantly slow down the decay of the spin adduct.

  • Remove oxygen: Deoxygenating your sample can sometimes improve the stability of the spin adduct, as oxygen can participate in secondary reactions.

  • Optimize pH: As mentioned, pH can influence adduct stability. Experiment with different pH values within a reasonable range for your system.

Conclusion

Troubleshooting low spin trapping efficiency with Ethyl 4-nitrosobenzoate requires a systematic approach that addresses the integrity of the spin trap, the optimization of experimental conditions, the identification of potential artifacts, and the correct setup of the EPR spectrometer. By carefully considering each of these factors, researchers can significantly improve their chances of successfully detecting and identifying transient free radicals.

References

  • Bard, A. J., et al. (1979). Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium dioxide. Journal of the American Chemical Society, 101(2), 254-260.
  • Buettner, G. R. (1987). Spin trapping: ESR parameters of spin adducts. Free Radical Biology and Medicine, 3(4), 259-303.
  • Floyd, R. A., & Soong, L. M. (1977). Spin trapping artifacts due to the reduction of nitroso spin traps. Biochemical and Biophysical Research Communications, 74(1), 79-84. [Link]

  • Griller, D., & Ingold, K. U. (1976). Electron paramagnetic resonance of sonicated powder suspensions in organic solvents. Accounts of Chemical Research, 9(1), 13-19.
  • How does one add the spin trapping agent for powder samples in the electron paramagnetic resonance (EPR) analysis? (2021). ResearchGate. [Link]

  • Janzen, E. G. (1971). Spin Trapping. Accounts of Chemical Research, 4(1), 31-40.
  • Moad, G., Rizzardo, E., & Solomon, D. H. (1982). Spin trapping of nitric oxide by aci anions of nitroalkanes. Tetrahedron Letters, 23(41), 4255-4258.
  • Nakamura, Y., & Ohto, Y. (1984). Spin trapping by use of nitroso-compounds. Part IV. Electron spin resonance studies on oxidation with nickel peroxide. Journal of the Chemical Society, Perkin Transactions 2, (5), 747-751.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7457, Ethyl 4-nitrobenzoate. Retrieved February 6, 2024 from [Link].

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-nitro-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Reszka, K. J., & Chignell, C. F. (1993). Stabilities of hydroxyl radical spin adducts of PBN-type spin traps. Free Radical Biology and Medicine, 15(5), 581-591.
  • Royal Society of Chemistry. (2011). Supporting Information for an article. [Link]

  • Tordo, P., et al. (2022). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. Catalysts, 12(7), 772. [Link]

Sources

Preventing the decomposition of Ethyl 4-nitrosobenzoate during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-Nitrosobenzoate Stability

Ticket ID: ENB-STAB-4492 Subject: Prevention of Decomposition & Optimization of Reactivity Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The Nitroso Paradox

Ethyl 4-nitrosobenzoate (E4NB) represents a classic "Nitroso Paradox": its utility in hetero-Diels-Alder and Ene reactions is directly proportional to its instability.[1] As an electron-deficient nitrosoarene, it is a potent enophile, but this same electrophilicity makes it susceptible to rapid oxidative degradation, dimerization, and photolysis.

The Core Directive for Stability:

Control the Monomer-Dimer Equilibrium. Store as a Dimer (Solid/Yellow), React as a Monomer (Solution/Green).

Diagnostic Troubleshooting Guide

Use this matrix to identify the specific mode of decomposition occurring in your workflow.

SymptomDiagnosisRoot CauseImmediate Action
Solution turns Brown/Dark Orange Oxidative Degradation Conversion to Ethyl 4-nitrobenzoate or Azoxy derivatives due to atmospheric

or trace oxidants.[1]
Purge: Sparge solvents with Argon.[1] Add: Trace radical inhibitor (e.g., BHT) if compatible with downstream chemistry.
Green solution precipitates Yellow Solid Dimerization Thermodynamic relaxation to the azodioxy dimer. This is NOT decomposition; it is the stable storage form.Heat: Gently warm to

to dissociate back to green monomer.
Loss of Reactivity (TLC shows multiple spots) Photolysis / Hydrolysis UV-induced cleavage of the C-N bond or ester hydrolysis.Shield: Wrap all glassware in foil. Dry: Use anhydrous solvents (molecular sieves).
Sticky Tars / Polymerization Azoxy Coupling Condensation between Nitroso and Hydroxylamine intermediates (from disproportionation).Concentration: Avoid high concentrations (>0.5 M) for prolonged periods.

Technical Deep Dive: The Decomposition Cascade

To prevent decomposition, you must understand the competing pathways. E4NB exists in a delicate equilibrium.[1] The electron-withdrawing ester group at the para position lowers the LUMO energy, making the nitrogen atom highly electrophilic.

Pathway Logic (Graphviz Visualization)

E4NB_Stability Monomer Monomer (Green) Reactive Species Dimer Azodioxy Dimer (Pale Yellow) Stable Storage Form Monomer->Dimer Conc. / Solid State Nitro Nitro Species (Brown/Yellow) Dead End (Oxidation) Monomer->Nitro O2 / Oxidants Azoxy Azoxy Dimer (Dark/Tar) Condensation Product Monomer->Azoxy Monomer + Hydroxylamine Amine Hydroxylamine/Amine Reduction Product Monomer->Amine Reductants Dimer->Monomer Heat / Dilution

Figure 1: The stability landscape of Ethyl 4-nitrosobenzoate.[1] The Green-to-Yellow transition is reversible; all others are irreversible degradation pathways.[1]

Standard Operating Protocols (SOPs)

Protocol A: The "Cryo-Dark" Storage Method

Purpose: Long-term preservation of the reagent.[1]

  • State Selection: Always isolate E4NB as the dimer (yellow solid) for storage. Never store the green solution.

  • Atmosphere: Flush the vial with Argon/Nitrogen. Oxygen accelerates the irreversible oxidation to the nitro compound.

  • Temperature: Store at -20°C .

    • Mechanism:[2][3][4] Low temperature favors the dimer (enthalpically driven) and kinetically inhibits oxidation.

  • Light: Amber vials are mandatory. Nitroso compounds undergo cleavage to aryl radicals under UV/Blue light (300-450 nm).[1]

Protocol B: In-Situ Generation & Immediate Use

Purpose: Avoiding isolation losses for sensitive Ene reactions. Context: If the isolated solid decomposes too fast, generate it from Ethyl 4-aminobenzoate (Benzocaine) and react immediately.

  • Dissolve: Ethyl 4-aminobenzoate (1.0 eq) in DCM/Water biphasic mixture.

  • Oxidize: Add Oxone® (2.0 eq) dissolved in water dropwise at 0°C.

  • Monitor: The organic layer will turn bright green .

  • Extract: Separate organic layer, wash with cold

    
    , dry over 
    
    
    
    (keep cold).
  • React: Add your diene/enophile immediately to this green solution. Do not concentrate to dryness unless necessary.[1][5]

Protocol C: Solvent Compatibility Matrix
SolventCompatibilityNotes
Dichloromethane (DCM) Excellent Best for maintaining monomer solubility.[1]
Chloroform (

)
Good Ensure it is acid-free (stabilized with amylene, not ethanol).[1]
Ethanol/Methanol Poor Nucleophilic solvents can attack the electrophilic nitrogen or cause transesterification.
THF Moderate Susceptible to peroxide formation which oxidizes E4NB. Must be freshly distilled.[1]
Water Poor Forces dimerization (hydrophobic effect) and risks ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My E4NB sample is a pale yellow powder. Is it dead? A: No, it is likely in its most stable form: the azodioxy dimer . To test viability: dissolve a small amount in DCM and gently warm it. If it turns green/blue, the monomer is being released and the reagent is active. If it remains yellow/brown in solution, it has oxidized to the nitro compound.

Q2: Why does the reaction yield drop when I scale up? A: Heat transfer issues. The dimerization is exothermic, and the monomer-dimer equilibrium is temperature-sensitive.[1] On a large scale, local hotspots can favor side reactions (azoxy formation). Solution: Add the E4NB solution slowly to the reaction mixture (inverse addition) to keep the instantaneous concentration of free nitroso monomer low, favoring the reaction with the enophile over self-dimerization.

Q3: Can I purify E4NB by column chromatography? A: Risky. Silica gel is slightly acidic and can catalyze decomposition or hydrolysis.

  • Workaround: Use Neutral Alumina or rapid filtration through a short plug of silica deactivated with 1%

    
    . Perform the column in the dark.
    

References

  • General Reactivity of Nitrosoarenes: Gowenlock, B. G., & Richter-Addo, G. B. (2004).[1] Preparative, structural and mechanistical aspects of the chemistry of aromatic C-nitroso compounds and their dimers. Chemical Reviews, 104(7), 3353-3396.[1]

  • Dimerization Equilibrium: Halasz, I. (2005).[6] Solid-state reaction mechanisms in monomer-dimer interconversions of aromatic nitroso compounds. Journal of Organic Chemistry, 70(21), 8461–8467.

  • Oxidation Protocols (Oxone): Priewisch, B., & Rück-Braun, K. (2005).[1] Efficient aerobic oxidation of amines to nitroso compounds. Journal of Organic Chemistry, 70(6), 2350-2352.[1]

  • Ene Reaction Utility: Adam, W., & Krebs, O. (2003). Nitrosoarenes: Versatile reagents in organic synthesis. Chemical Reviews, 103(10), 4131-4146.[1]

Sources

Overcoming solubility issues of Ethyl 4-nitrosobenzoate in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Solubility & Stability Challenges of Ethyl 4-nitrosobenzoate (CAS 7476-79-1)[1]

Executive Summary

Ethyl 4-nitrosobenzoate (also known as 4-ethoxycarbonylnitrosobenzene) presents a unique solubility challenge due to its dynamic monomer-dimer equilibrium .[1] Unlike standard organic solids, its dissolution is not merely a physical phase change but a chemical dissociation process.[1]

In the solid state, this compound exists as a stable, pale-yellow azodioxy dimer .[1][2] In solution, it must dissociate into the reactive, blue/green nitroso monomer to be chemically active (e.g., as a dienophile in Diels-Alder reactions).[1] "Solubility issues" are often actually dissociation rate issues .[1]

This guide provides technical protocols to manipulate this equilibrium, ensuring optimal solubility and reactivity.

Part 1: The Root Cause – Monomer vs. Dimer Physics

Q: Why does my Ethyl 4-nitrosobenzoate appear insoluble or precipitate as a yellow solid? A: You are likely observing the dimer .[1] Nitrosoarenes exist in a reversible equilibrium.[1] The dimer (


) is a lattice-stable, non-polar solid that is sparingly soluble in many solvents.[1] The monomer (

) is the soluble, reactive species.[1]
  • Visual Indicator:

    • Yellow/Colorless precipitate/solution: Dimer dominates (Low solubility, low reactivity).[1]

    • Blue/Green solution: Monomer dominates (High solubility, high reactivity).[1]

Q: How do I force the solid to dissolve? A: You must shift the equilibrium toward the monomer.[1] This is driven by entropy and dilution .[1]

  • Heat: Dissociation is endothermic.[1] Gentle warming (30–45°C) favors the blue monomer.[1]

  • Dilution: High concentrations favor dimerization.[1] Working at

    
     M ensures a higher monomer fraction.[1]
    
Mechanism Visualization

The following diagram illustrates the equilibrium you must manipulate to achieve solubility.

MonomerDimer cluster_0 Solid State / Concentrated Solution cluster_1 Dilute Solution / Heated Dimer Azodioxy Dimer (Pale Yellow Solid) Low Solubility Monomer Nitroso Monomer (Blue/Green Solution) Reactive Species Dimer->Monomer Heat / Dilution (Dissociation) Monomer->Dimer Cooling / Concentration (Precipitation) Reaction Diels-Alder / Ene Reaction (Target Chemistry) Monomer->Reaction Irreversible Consumption

Caption: The solubility of Ethyl 4-nitrosobenzoate is strictly tied to the dissociation of the yellow dimer into the blue monomer.

Part 2: Solvent Selection & Screening

Q: Which solvents are best for Ethyl 4-nitrosobenzoate? A: Solvents must be chosen based on their ability to solvate the monomer and their effect on the dimerization constant (


).[1]
Solvent ClassRecommended SolventsSolubility RatingTechnical Notes
Halogenated Dichloromethane (DCM), Chloroform (

)
High Best for Synthesis. These solvents stabilize the monomeric form well.[1] The blue color is typically vibrant, indicating good dissociation.
Aromatic Toluene, BenzeneModerate Good for elevated temperature reactions (e.g.,

C).[1] At room temp, dimerization may occur slowly, leading to turbidity.[1]
Polar Aprotic Acetonitrile (MeCN), THFModerate/High Useful for polar reactions.[1] MeCN is excellent for hetero-Diels-Alder (HDA) reactions involving copper catalysts.[1]
Protic Methanol (MeOH), EthanolLow/Complex Use with Caution. Hydrogen bonding can stabilize the dimer form or zwitterionic intermediates, potentially reducing the concentration of the free monomer.

Q: Can I use water or aqueous buffers? A: No. Ethyl 4-nitrosobenzoate is highly lipophilic (ester group).[1] It is insoluble in water.[1] If aqueous conditions are required (e.g., biological testing), use a co-solvent system like DMSO/Water or PEG-400 , but expect precipitation of the dimer over time.[1]

Part 3: Troubleshooting & Protocols

Scenario A: "I added the solid to DCM, but it's still a suspension."

Diagnosis: Kinetic inhibition.[1] The crystal lattice energy of the dimer is resisting dissociation.[1] Corrective Protocol:

  • Sonication: Sonicate the suspension for 5–10 minutes. This mechanically disrupts the dimer lattice.[1]

  • Gentle Warming: Warm the vial to 35°C in a water bath. You should see the supernatant turn blue/green.[1]

  • Filtration (Optional): If a small amount of yellow solid remains, filter it out.[1] The dissolved species is the active monomer.[1] Do not wait for the solid to dissolve completely if you are running a reaction; the equilibrium will pull more into solution as the monomer is consumed.[1]

Scenario B: "The solution was blue, but turned yellow/turbid after storage."

Diagnosis: Re-dimerization. Corrective Protocol:

  • Storage: Store stock solutions at very low temperatures (<-20°C) to kinetically trap the monomer, or prepare fresh.

  • Re-activation: If the solution has precipitated, warm it back to room temperature or 40°C before use to re-dissociate the dimer.

Scenario C: "My yield is low in the Diels-Alder reaction."

Diagnosis: The monomer concentration was too low due to dimer insolubility. Corrective Protocol:

  • In-Situ Generation: Instead of using the isolated nitroso solid, generate it in situ from Ethyl 4-hydroxylaminobenzoate .[1]

    • Reagents: Ethyl 4-hydroxylaminobenzoate + Oxidant (e.g.,

      
       or dilute Oxone).[1]
      
    • Advantage:[1][3][4] This bypasses the solubility issue of the solid dimer entirely, generating the reactive monomer directly in the reaction vessel.[1]

Part 4: Synthesis & Handling Specifications

Safety & Stability:

  • Light Sensitivity: Nitroso compounds are photolabile.[1] Store the solid and solutions in amber vials wrapped in foil. Light can induce decomposition to radicals.[1]

  • Thermal Instability: While heat aids solubility, temperatures

    
    C can cause irreversible decomposition (reduction to amine or oxidation to nitro).[1]
    

Standard Dissolution Protocol (for 0.1 M solution):

  • Weigh Ethyl 4-nitrosobenzoate (CAS 7476-79-1) into an amber vial.[1]

  • Add DCM or Chloroform (volume calculated for 0.1 M).[1]

  • Observation: Liquid will be pale blue initially with suspended yellow solid.[1]

  • Sonicate for 5 mins or stir at 35°C for 10 mins.

  • Endpoint: Deep green/blue clear solution.[1] Use immediately.

References

  • Dimerization of Aromatic C-Nitroso Compounds. Source: Chemical Reviews (2016).[1][5] Context: Definitive review on the thermodynamics of the monomer-dimer equilibrium and solvent effects. URL:[Link][1]

  • Synthesis of polyfunctional secondary amines by the addition of functionalized zinc reagents to nitroso-arenes. Source: Royal Society of Chemistry (Chemical Communications).[1][6] Context: Describes the use of Ethyl 4-nitrosobenzoate in amination reactions and handling procedures. URL:[Link]

  • Nitrosobenzene Monomer–Dimer Equilibrium. Source: Wikipedia (General Reference for Mechanism).[1] Context: General overview of the visual and chemical properties of the nitroso group. URL:[Link][1]

  • SpectraBase Spectrum ID: Ethyl 4-nitrosobenzoate. Source: Wiley SpectraBase.[1] Context: Confirmation of CAS 7476-79-1 and identity.[1][7] URL:[Link][1]

Sources

Technical Support Center: Ethyl 4-Nitrosobenzoate (Et-NOB) EPR Spin Trapping

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting Complex EPR Spectra of Ethyl 4-Nitrosobenzoate Spin Adducts

Introduction: Why Et-NOB?

Welcome to the technical support hub for C-nitroso spin trapping. You are likely using Ethyl 4-nitrosobenzoate (Et-NOB) because you need to trap carbon-centered radicals in lipophilic environments where standard nitrones (like DMPO or PBN) fail to provide sufficient structural resolution.

Unlike nitrones, where the radical adds to a carbon atom adjacent to the nitrogen, Et-NOB allows the radical to add directly to the nitrogen atom.[1] This results in the trapped radical being in the immediate "spin sphere" of the nitroxide, yielding hyperfine splitting constants (hfsc) that are highly diagnostic of the radical's structure.

However, this sensitivity comes at a cost: spectral complexity and susceptibility to artifacts. This guide addresses those challenges.

Module 1: Pre-Acquisition Troubleshooting (Sample Preparation)

Issue: "I added the trap, but I see no signal, or the signal intensity is drifting wildly."

Root Cause: The Monomer-Dimer Equilibrium . Et-NOB, like most aromatic nitroso compounds, exists as a stable, colorless dimer in its solid state. The dimer is diamagnetic (EPR silent) and inactive as a trap. It must dissociate into the colored (usually green/blue) monomer to function.

Protocol: Thermal Dissociation & Activation
  • Solvent Selection: Dissolve Et-NOB in a non-polar or semi-polar solvent (e.g., Benzene, Toluene, Ethyl Acetate). Avoid protic solvents (EtOH,

    
    ) if possible, as they stabilize the dimer or promote nucleophilic artifacts.
    
  • Visual Check: The solution must turn a faint green/blue. If it is colorless, you have mostly dimer.

  • Activation: Gently warm the stock solution (30–40°C) for 5–10 minutes before adding it to your reaction system to shift the equilibrium toward the active monomer.

Visualization: The Activation Workflow

DimerMonomer Dimer Et-NOB Dimer (Colorless, Inactive, EPR Silent) Heat Heat / Solvation Dimer->Heat Dissociation Monomer Et-NOB Monomer (Green/Blue, Active Trap) Heat->Monomer Monomer->Dimer Cooling/Concentration Adduct Spin Adduct (Stable Nitroxide) Monomer->Adduct + R• (Trapping) Radical Free Radical (R•) Radical->Adduct

Figure 1: The critical activation step. Attempting to trap without shifting the equilibrium to the monomer results in false negatives.

Module 2: Spectral Deconvolution & Interpretation

Issue: "My spectrum is a forest of lines. How do I identify the radical?"

Analysis: Et-NOB adducts are nitroxides. The primary feature is the interaction of the unpaired electron with the Nitrogen nucleus (


N, I=1), yielding a triplet  (

).
  • Primary Splitting (

    
    ):  ~10–14 Gauss (G).
    
  • Secondary Splitting: Arises from magnetic nuclei on the trapped radical (R) and the protons on the benzoate ring.

Step-by-Step Interpretation Guide
  • Locate the Center: Find the center of the spectrum (

    
    ).
    
  • Identify the Nitrogen Triplet: Look for the three main groups of lines separated by approx. 10–12 G.

  • Analyze the Sub-structure:

    • Trapped C-centered radical (

      
      ):  Usually shows a doublet or triplet of quartets.
      
    • Trapped Tertiary radical (

      
      ):  Often a simple triplet (no 
      
      
      
      -hydrogens on the trapped group).
    • Ring Protons: The benzoate ring protons (ortho/meta) often add a small splitting (

      
       G), broadening the lines or creating a "comb" effect.
      
Reference Data: Typical Hyperfine Splitting Constants (hfsc)
Radical TypeTrapped Species (R)

(Nitrogen)

(Secondary)
Notes
Carbon-Centered Methyl (

)
~12.5 G

G (q)
Quartet substructure (1:3:3:1)
Carbon-Centered Ethyl (

)
~12.8 G

G (d)
Doublet substructure
Tertiary Carbon t-Butyl (

)
~13.5 GNoneSimple triplet (broadened by ring H)
Oxygen-Centered Alkoxyl (

)
~18–20 GVariableRarely observed; usually unstable.
Artifact Hydronitroxide (H-add)~10–11 G

G (d)
Warning Sign (See Module 3)

Note: Values vary by ±0.5 G depending on solvent polarity. Polar solvents increase


.

Module 3: Validating "Real" Signals vs. Artifacts

Issue: "I see a strong signal, but it looks identical in my control sample."

Root Cause: The Forrester-Hepburn Mechanism (Pseudo-Trapping). Nitroso compounds are electron-deficient. They can undergo nucleophilic attack (by water, buffer ions, or substrate) followed by oxidation, or they can be directly reduced to a hydronitroxide (the "H-adduct").

The "Ene" Reaction: If your system contains alkenes, Et-NOB can react directly via an "ene" reaction (non-radical) to form a hydroxylamine, which then oxidizes to a nitroxide. This is a False Positive .

Decision Tree: Is it Real?

ArtifactCheck Start Observed EPR Signal Check1 Is the signal present without the radical source? Start->Check1 Result1 Artifact: Direct Reduction or Nucleophilic Attack Check1->Result1 Yes Check2 Does the signal persist in the dark? Check1->Check2 No Result2 Artifact: Photolysis of Trap Check2->Result2 No (Signal Fades) Check3 Does a_N match Carbon-centered values (~12G)? Check2->Check3 Yes Real Likely Real Adduct Check3->Real Yes Uncertain Check for Ene Reaction (Is alkene present?) Check3->Uncertain No

Figure 2: Validation logic to rule out common nitroso-trap artifacts.

Frequently Asked Questions (FAQ)

Q1: Can I use Et-NOB in aqueous buffers?

  • Answer: It is difficult due to low solubility and high artifact generation. If you must, use a co-solvent (DMSO or Ethanol) to dissolve the trap first, but be aware that nucleophilic addition of water is a major competitor. For aqueous phase trapping, water-soluble nitrones (like DMPO) are generally preferred, despite lower structural resolution.

Q2: Why is my signal intensity decreasing over time?

  • Answer: Nitroso adducts are often less stable than nitrone adducts. They can undergo disproportionation or reduction by ascorbate/thiols in biological mixes. Scan immediately after mixing.

Q3: The lines are asymmetrical. Why?

  • Answer: This is likely due to slow tumbling (rotational correlation time). Because Et-NOB adducts are bulky and often used in viscous lipid membranes, the anisotropy of the g-factor and hyperfine coupling isn't fully averaged out. This results in line broadening, particularly on the high-field lines.

References

  • Reszka, K., & Chignell, C. F. (1983). "Spectroscopic studies of the reaction of nitrosobenzene with biological reducing agents." Chemico-Biological Interactions, 45(2), 169-186.

    • Key Insight: Establishes the mechanism of nitroso reduction to hydronitroxides (artifacts).
  • Mason, R. P., & Holtzman, J. L. (1975). "The role of nitrite in the reductive dehalogenation of halothane by hepatic microsomes." Biochemical and Biophysical Research Communications, 67(4), 1267-1274. Key Insight: Foundational work on using nitroso-compounds to trap carbon-centered radicals.
  • Buettner, G. R. (1987). "Spin Trapping: ESR parameters of spin adducts." Free Radical Biology and Medicine, 3(4), 259-303.

    • Key Insight: The definitive database for hyperfine splitting constants.
  • Chignell, C. F., et al. (2004). "EPR spin trapping of protein radicals." Free Radical Biology and Medicine, 36(9), 1072-1086.[2]

    • Key Insight: Discusses the kinetics and stability of trapping macromolecules.

Sources

Validation & Comparative

Comparative Guide: Reactivity of Ethyl 4-Nitrosobenzoate in Hetero-Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-nitrosobenzoate (E4NB) represents a high-performance class of nitroso-dienophiles. Unlike the prototypical nitrosobenzene, E4NB possesses a strong electron-withdrawing ester group at the para position. This structural modification significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, transforming it into a "super-dienophile" capable of rapid, bio-orthogonal trapping of dienes under mild conditions.

This guide objectively compares E4NB against standard nitroso compounds, providing experimental protocols for synthesis and kinetic validation.

Part 1: Electronic Structure & Reactivity Profile

To understand the superior reactivity of E4NB, one must analyze the electronic influence of the para-substituent on the nitroso (


) group.
The LUMO-Lowering Effect

The rate of the Nitroso Diels-Alder (NDA) reaction is governed by the energy gap between the Diene's HOMO and the Nitroso's LUMO (Inverse Electron Demand).

  • Electron-Donating Groups (EDGs) (e.g.,

    
    ): Raise the LUMO energy, increasing the gap and slowing the reaction.
    
  • Electron-Withdrawing Groups (EWGs) (e.g.,

    
     in E4NB): Lower the LUMO energy, decreasing the gap and accelerating the reaction.
    
Monomer-Dimer Equilibrium

Nitroso compounds exist in a dynamic equilibrium between a reactive, colored monomer (green/blue) and a stable, colorless (or pale yellow) azodioxy dimer.[1]

  • Solid State: E4NB exists primarily as a dimer (pale yellow solid).[1]

  • Solution: Dissociation occurs. While EWGs can theoretically stabilize the dimer electronically, they render the monomer so electrophilic that in the presence of a diene, the reaction kinetics overwhelmingly favor the trapping of the monomer over re-dimerization.

ElectronicEffects cluster_0 Substituent Effect on LUMO cluster_1 Reaction Pathway EDG p-NMe2 (NDMA) High LUMO Slow Reaction H p-H (PhNO) Baseline LUMO Moderate Reaction EWG p-COOEt (E4NB) Low LUMO Fast Reaction Monomer Nitroso Monomer (Active Electrophile) EWG->Monomer Enhances Electrophilicity Dimer Azodioxy Dimer (Inactive Reservoir) Dimer->Monomer Dissociation (Heat/Solvent) Product 1,2-Oxazine (Cycloadduct) Monomer->Product + Diene (NDA Reaction)

Figure 1: Impact of substituents on LUMO energy and the reaction pathway from dimer reservoir to active monomer.

Part 2: Comparative Performance Data

The following table synthesizes kinetic trends observed in Hetero-Diels-Alder reactions with a standard diene (e.g., 1,3-cyclohexadiene or 2,3-dimethyl-1,3-butadiene).

Table 1: Relative Reactivity of Nitrosoarenes (


) 
CompoundSubstituent (R)Electronic Nature

(Hammett)
Relative Rate (

)*
Stability (Solution)
Ethyl 4-nitrosobenzoate

Strong EWG+0.45~150 - 200 Moderate (Sensitive to light)
Nitrosobenzene

Neutral0.001.0 (Ref) Moderate
4-Nitrosotoluene

Weak EDG-0.17~0.5 Good
4-Nitroso-N,N-dimethylaniline

Strong EDG-0.83< 0.001 High (Very stable monomer)

*Note:


 values are approximate and solvent-dependent, derived from general Hammett plots for nitroso-Diels-Alder reactions where 

. Positive

indicates acceleration by EWGs.
Key Insights:
  • Speed: E4NB reacts orders of magnitude faster than electron-rich alternatives. This makes it ideal for "click-like" bioconjugation or trapping unstable dienes that might otherwise polymerize.

  • Visibility: The reaction can be monitored visually. E4NB solutions are green; upon reaction with a diene, the solution becomes colorless (formation of the oxazine).

Part 3: Experimental Protocols

Synthesis of Ethyl 4-nitrosobenzoate (Oxone Oxidation)

Rationale: Direct oxidation of the aniline precursor is the most reliable method to generate E4NB. Oxone (potassium peroxymonosulfate) provides a clean transformation with water as the co-solvent.

Reagents:

  • Ethyl 4-aminobenzoate (Benzocaine)

  • Oxone (

    
    )
    
  • Dichloromethane (DCM) and Distilled Water

Protocol:

  • Dissolution: Dissolve Ethyl 4-aminobenzoate (1.65 g, 10 mmol) in DCM (50 mL).

  • Oxidation: Dissolve Oxone (12.3 g, 20 mmol, 2.0 equiv) in water (100 mL). Add this aqueous solution to the DCM organic layer.

  • Reaction: Stir the biphasic mixture vigorously at room temperature.

    • Checkpoint: The organic phase will turn varying shades of green (monomer).

    • Monitoring: Check TLC (Silica, 4:1 Hexane/EtOAc) every 30 mins. Reaction is typically complete in 1-3 hours.

  • Workup: Separate layers. Wash the organic green layer with water (

    
    ), saturated 
    
    
    
    , and brine.
  • Drying: Dry over

    
    , filter, and concentrate in vacuo at low temperature (<30°C).
    
  • Storage: The resulting yellow solid (dimer) should be stored at -20°C in the dark.

Kinetic Assay (Self-Validating)

Rationale: This assay confirms the reactivity of your synthesized product against a standard diene.

Protocol:

  • Prepare a

    
     stock solution of E4NB in DCM (Solution is Green).
    
  • Prepare a

    
     stock solution of 1,3-cyclohexadiene (or Thebaine).
    
  • Setup UV-Vis: Set spectrophotometer to kinetic mode at 750 nm (characteristic

    
     transition of the nitroso monomer).
    
  • Run: Add

    
     of diene stock to 
    
    
    
    of nitroso stock in a cuvette.
  • Observation: Measure the decay of absorbance at 750 nm over time.

    • Validation: A pseudo-first-order exponential decay confirms active monomer consumption. If no decay occurs, the diene is inactive or the nitroso has decomposed to an azoxy species.

ExperimentalWorkflow cluster_synthesis Synthesis (Oxone Method) cluster_kinetics Kinetic Validation Start Ethyl 4-aminobenzoate (Colorless) Oxidation Oxidation (Oxone/DCM/H2O) Biphasic Stirring Start->Oxidation Workup Phase Sep & Concentration (Avoid Heat) Oxidation->Workup Product Ethyl 4-nitrosobenzoate (Yellow Solid / Green Soln) Workup->Product Mix Mix with Diene (e.g., Cyclohexadiene) Product->Mix Dissolve in DCM Measure UV-Vis @ 750nm (Monitor Decay) Mix->Measure Result Calculate k_obs Measure->Result

Figure 2: Workflow for the synthesis and kinetic validation of Ethyl 4-nitrosobenzoate.

Part 4: Applications & Selectivity

Bio-Orthogonal Chemistry

Due to its high electrophilicity, E4NB is used in bioconjugation . It reacts selectively with conjugated dienes incorporated into biomolecules (e.g., proteins modified with a diene handle). The ester group allows for further functionalization (e.g., attaching a fluorophore).

Surface Functionalization

E4NB derivatives are used to functionalize diene-coated surfaces (e.g., rubber or modified glass). The rapid kinetics ensure high surface coverage before the nitroso compound degrades.

Limitations
  • Instability: Unlike the stable NDMA (dimethylamino derivative), E4NB is sensitive to UV light and heat, which can cause decomposition to azoxy compounds.

  • Storage: Must be kept cold and dark. Fresh preparation is recommended for critical quantitative experiments.

References

  • Priewisch, B., & Rück-Braun, K. (2005). Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes. Journal of Organic Chemistry, 70(6), 2350–2352. [Link]

  • Bodnar, B. S., & Miller, M. J. (2011). The Nitrosocarbonyl Hetero-Diels–Alder Reaction as a Useful Tool for Organic Syntheses.[2][3] Angewandte Chemie International Edition, 50(20), 4530–4547. [Link]

  • Yamamoto, Y., & Yamamoto, H. (2004). Nitroso Aldol Reaction. Accounts of Chemical Research, 37(8), 570–577. [Link]

  • Kirby, G. W. (1980). Electrophilic C-nitroso-compounds. Chemical Society Reviews, 9, 1-26. [Link]

Sources

Targeted Zinc Ejection & Thiol Modification: A Comparative Guide to Ethyl 4-nitrosobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: Mechanism, Cross-Validation Protocols, and Comparative Performance

Executive Summary: Beyond Simple Alkylation

In the landscape of cysteine modification, Ethyl 4-nitrosobenzoate (E4NB) occupies a specialized niche distinct from general alkylating agents like N-ethylmaleimide (NEM) or Iodoacetamide (IAA). While NEM functions via a non-selective Michael addition to any accessible thiol, E4NB operates as a C-nitroso electrophile .

Its primary utility lies in its ability to target Zinc Finger (ZnF) motifs (e.g., in p300/CBP, HIV NCp7) and induce Zinc Ejection via an oxidative mechanism. This guide provides a technical cross-validation framework to verify E4NB’s activity, distinguishing it from non-specific thiol reagents.

Key Differentiators
FeatureEthyl 4-nitrosobenzoate (E4NB)N-ethylmaleimide (NEM)EDTA / DTPA
Primary Mechanism Nucleophilic attack on Nitroso (S-N bond)Michael Addition (C-S bond)Metal Chelation (Scavenging)
Target Specificity High affinity for Zn-coordinated thiolatesNon-specific (all accessible thiols)Non-specific (free metal ions)
Outcome Zinc Ejection + Disulfide/Sulfinamide formationPermanent AlkylationMetal Depletion (reversible)
Reversibility Partially reversible with strong reductants (DTT)IrreversibleReversible

Mechanistic Grounding: The Zinc Ejection Pathway

To validate E4NB results, one must understand that it does not simply "block" a residue; it chemically alters the coordination geometry of the metal center.

The Chemical Pathway
  • Nucleophilic Attack: The sulfur atom of the zinc-coordinated cysteine attacks the nitrogen of the nitroso group.

  • Intermediate Formation: An N-hydroxysulfenamide intermediate is formed.

  • Zinc Ejection: The alteration of the sulfur's electronic state reduces its affinity for

    
    , causing the metal to release.
    
  • Final Product: The reaction typically resolves into an intramolecular disulfide bond (ejecting the zinc permanently) or a sulfinamide adduct.

Visualization: Mechanism of Action

E4NB_Mechanism ZnF Intact Zinc Finger (Zn-S4 Coordination) Inter N-hydroxysulfenamide Intermediate ZnF->Inter Nucleophilic Attack (Thiolate on Nitroso) E4NB Ethyl 4-nitrosobenzoate (C-Nitroso Electrophile) E4NB->Inter Release Zinc Ejection (Free Zn2+) Inter->Release Loss of Affinity Product Oxidized Protein (Disulfide/Sulfinamide) Inter->Product Oxidation/Rearrangement

Figure 1: The reaction trajectory of E4NB disrupting a Zinc Finger motif. Unlike steric blockers, E4NB induces a chemical oxidation that forces metal release.

Experimental Cross-Validation Protocols

Trustworthiness in data comes from using orthogonal assays. If E4NB is working, you must observe both the release of Zinc (Protocol A) and the modification of the protein (Protocol B).

Protocol A: Quantitative Zinc Release (PAR Assay)

Purpose: To quantify the kinetics of zinc ejection triggered by E4NB. Principle: 4-(2-pyridylazo)resorcinol (PAR) is a metallochromic indicator that shifts absorbance from yellow to orange/red upon binding free


.

Materials:

  • Buffer: 20 mM Tris-HCl, pH 7.0 (Avoid DTT/EDTA).

  • Indicator: 100 µM PAR (Stock in DMSO).

  • Target Protein: 5 µM Zinc Finger Protein (e.g., p300 CH1 domain or NCp7).

  • Reagent: E4NB (dissolved in DMSO).

Step-by-Step Methodology:

  • Baseline: In a quartz cuvette, mix Buffer + Protein + PAR. Measure Absorbance at 500 nm (

    
    ) until stable.
    
  • Initiation: Add E4NB (at 10x molar excess relative to protein). Mix rapidly.

  • Kinetic Read: Monitor

    
     continuously for 30 minutes.
    
  • Quantification: Use the extinction coefficient

    
     for the 
    
    
    
    complex.[1]
  • Control: Run a parallel sample with 10 mM EDTA (Positive Control for total Zn release) and DMSO only (Negative Control).

Validation Criteria:

  • E4NB treatment must result in a logarithmic increase in

    
     approaching the EDTA plateau.
    
  • If

    
     does not change, the zinc is either inaccessible or the reagent is hydrolyzed.
    
Protocol B: Mass Spectrometry Adduct Mapping

Purpose: To confirm the covalent modification site and distinguish E4NB activity from non-specific oxidation.

Step-by-Step Methodology:

  • Reaction: Incubate Protein (10 µM) with E4NB (50 µM) for 30 mins at 37°C.

  • Quench: Add 10 mM NEM immediately to block any unreacted thiols (preventing artifactual oxidation during digestion).

  • Digestion: Perform Trypsin/Glu-C digestion (non-reducing conditions preferred to preserve disulfides, or mild reduction if looking for sulfinamides).

  • LC-MS/MS Analysis:

    • Search 1 (Alkylation): Look for NEM adducts (+125.13 Da) on Cysteines.

    • Search 2 (E4NB): Look for the specific mass shift associated with the benzoyl adduct or the loss of 2H (disulfide formation).

    • Search 3 (Oxidation): Look for Sulfinic acid (

      
      ) if the nitroso adduct hydrolyzed.
      

Validation Criteria:

  • True Positive: Peptides involved in Zn-coordination show a lack of NEM labeling (blocked by E4NB) or specific oxidative modifications.

  • False Positive: If all Cysteines are NEM-labeled, E4NB failed to react.

Comparative Performance Guide

Use this table to interpret your results when benchmarking E4NB against standard inhibitors.

ParameterEthyl 4-nitrosobenzoate (E4NB)N-Ethylmaleimide (NEM)1,2-dithiol-3-thiones (D3T)
Reaction Rate (

)
Moderate (

)
Very Fast (

)
Slow
pH Sensitivity Active at pH 6.0 - 8.0Optimal > pH 7.0pH dependent
Selectivity High for Zn-thiolates (nucleophilic attack)Low (Steric accessibility only)Moderate
UV/Vis Signature Distinct change in reagent absorbance (300-350nm)None (Reagent is transparent)Distinct
Cell Permeability High (Ethyl ester form)HighVariable

Troubleshooting & Controls (Self-Validating Systems)

To ensure scientific rigor (E-E-A-T), every experiment using E4NB requires the following internal controls:

The "Competition" Control

Run a Pre-block Assay to verify specificity.

  • Treat protein with E4NB.

  • Wash/Desalt.

  • Treat with Biotin-NEM.

  • Result: If E4NB successfully ejected zinc and oxidized the thiols, Biotin-NEM signal should be absent on Western Blot. If the signal remains, E4NB did not engage the target.

Visualizing the Validation Workflow

Validation_Workflow cluster_Exp Experimental Condition cluster_Readout Parallel Readouts Sample Target Protein (Zn-Finger) Treat Treat with E4NB Sample->Treat PAR PAR Assay (Supernatant) Treat->PAR Detect Zn2+ MS Mass Spec (Structure) Treat->MS Map Cys Mod Act Activity Assay (e.g. HAT activity) Treat->Act Verify Inhibition Conclusion VALIDATED Target Engagement PAR->Conclusion If A500 increases MS->Conclusion If Cys oxidized

Figure 2: The Triangulation Method. A valid E4NB experiment requires positive Zinc release data, structural confirmation via MS, and functional inhibition.

References

  • Rice, W. G., et al. (1993). "Inhibition of HIV-1 infectivity by a zinc-ejecting aromatic C-nitroso compound." Nature, 361, 473–475.

  • Maynard, A. T., & Covell, D. G. (2001). "Reactivity of Zinc Finger Cysteines: Chemical and Biological Implications for the Mechanism of Action of C-nitroso Compounds." Journal of the American Chemical Society, 123(6), 1047–1058.

  • Hunt, J. B., et al. (1985). "The use of 4-(2-pyridylazo)resorcinol in studies of zinc release from Escherichia coli aspartate transcarbamoylase." Analytical Biochemistry, 146(1), 150-157.[1]

  • Vuckovic, D. (2020).[2] "Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols." Analytical and Bioanalytical Chemistry, 412, 2275–2285.

Sources

A Senior Application Scientist's Guide to Confirming Ethyl 4-nitrosobenzoate Adducts by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the detection and characterization of transient free radicals are paramount. These highly reactive species are implicated in everything from oxidative stress and disease pathology to the mechanisms of drug action and polymer degradation.[1] Their fleeting existence, often with half-lives too short for direct observation, necessitates sophisticated analytical strategies.[1][2] One of the most effective approaches is spin trapping, a technique where a transient radical reacts with a "spin trap" molecule to form a more stable, persistent radical adduct that can be analyzed.[3][4]

While Electron Paramagnetic Resonance (EPR) spectroscopy has traditionally been the cornerstone for detecting these paramagnetic adducts,[1][2][3][5] mass spectrometry (MS) has emerged as a powerful and complementary technique. MS offers unparalleled specificity for structural elucidation, allowing for unambiguous confirmation of the adduct's molecular weight and the identity of the trapped radical through fragmentation analysis.[6][7]

This guide provides an in-depth comparison of methodologies for the structural confirmation of adducts formed with Ethyl 4-nitrosobenzoate, a C-nitroso spin trap. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the performance of mass spectrometry against the traditional EPR approach, supported by foundational principles and data from the scientific literature.

The Spin Trapping Mechanism: From Transient Radical to Stable Adduct

C-nitroso compounds, like Ethyl 4-nitrosobenzoate, function by having a reactive nitrogen-oxygen double bond. A short-lived radical species (R•) readily adds across this bond to form a stable nitroxide radical adduct.[1][8] This process effectively "traps" the transient radical, extending its lifetime sufficiently for instrumental analysis. The resulting adduct's structure contains both the spin trap and the original radical, providing a chemical fingerprint of the transient species.

Spin_Trapping_Mechanism cluster_product Product Trap Ethyl 4-nitrosobenzoate (Spin Trap) Adduct Stable Nitroxide Adduct Trap->Adduct + R• Radical Transient Radical (R•)

Caption: Mechanism of radical trapping by Ethyl 4-nitrosobenzoate.

Mass Spectrometry vs. EPR: A Comparative Analysis

The choice between MS and EPR depends on the specific research question. EPR directly detects the unpaired electron of the radical adduct, providing information about the magnetic environment and confirming its paramagnetic nature.[2][3] However, MS provides definitive structural information through mass-to-charge ratio and fragmentation patterns, which can be crucial when multiple radical species are present or when the identity of the trapped radical is completely unknown.

FeatureMass Spectrometry (LC-MS/MS)Electron Paramagnetic Resonance (EPR)
Information Provided Molecular weight, elemental composition (HRMS), structural fragments.[6]Hyperfine coupling constants, g-value, radical concentration.[2]
Primary Strength Unambiguous structural confirmation and identification of unknown adducts.High sensitivity for detecting paramagnetic species; quantification.[2]
Selectivity Highly selective based on m/z; co-eluting species can be resolved by MS/MS.Can be difficult to distinguish between adducts with similar magnetic properties.
Sample Requirements Requires ionization; compatible with complex mixtures via LC separation.[6]Sample must be EPR-active (paramagnetic); sensitive to solvent polarity.[5]
Limitations Does not directly confirm the radical nature of the adduct.Provides structural information indirectly; interpretation can be complex.[9]

The Experimental Workflow: An LC-MS/MS Approach

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is essential for the reliable identification of spin trap adducts.[6][10] The workflow is designed to separate the adduct of interest from the unreacted spin trap, the radical source, and other matrix components before subjecting it to mass analysis.

MS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Interpretation SamplePrep Sample Preparation (Reaction Quenching, Dilution) LC LC Separation (Reverse-Phase C18) SamplePrep->LC Controls Control Samples (No radical source, No trap) Controls->LC MS1 Full Scan MS (Q1) (Identify Precursor Ion [M+H]+) LC->MS1 MS2 Tandem MS (Q2/Q3) (Fragment Precursor, Acquire Spectrum) MS1->MS2 Frag Fragmentation Analysis (Identify Neutral Losses, Fragments) MS2->Frag Confirm Structure Confirmation Frag->Confirm

Caption: Standard workflow for LC-MS/MS analysis of spin trap adducts.

Interpreting the Mass Spectrum: Decoding the Fragments

The key to confirming the adduct structure lies in the tandem mass spectrum. Using a soft ionization technique like electrospray ionization (ESI), the adduct is typically observed as a protonated molecule, [M+H]⁺.[11][12] Subsequent collision-induced dissociation (CID) breaks the molecule into predictable fragments.

For a nitroso-adduct, several characteristic fragmentation pathways are expected, primarily involving the nitroso group itself.[13][14][15]

  • Loss of the NO• Radical: A hallmark of many nitrosamine and nitroso compounds is the neutral loss of 30 Da, corresponding to the cleavage of the nitrogen-oxygen bond.[13][14][15]

  • Cleavage of the N-R Bond: Fragmentation may occur at the bond between the nitrogen atom of the trap and the trapped radical (R), yielding ions corresponding to the spin trap or the radical moiety.

  • Fragments from the Benzoate Moiety: Expect to see fragments corresponding to the ethyl benzoate structure, such as the loss of ethylene (28 Da) from the ethyl ester or cleavage of the entire ethoxy group (45 Da).

Hypothetical Example: Adduct with a Methyl Radical (•CH₃)

Let's consider the adduct of Ethyl 4-nitrosobenzoate with a simple methyl radical.

  • Ethyl 4-nitrosobenzoate: C₉H₉NO₃ (MW: 179.17 g/mol )

  • Methyl Radical (•CH₃): (MW: 15.03 g/mol )

  • Adduct: C₁₀H₁₂NO₃ (MW: 194.21 g/mol )

  • Protonated Adduct [M+H]⁺: m/z 195.09

IonDescriptionExpected m/z
[M+H]⁺ Protonated molecular ion of the adduct195.09
[M+H - NO]⁺ Loss of the nitroso radical (•NO)165.08
[M+H - C₂H₄]⁺ Loss of ethylene from the ethyl ester167.07
[M+H - OC₂H₅]⁺ Loss of the ethoxy radical150.05
[C₇H₅O₂]⁺ Benzoyl cation121.03

Detailed Experimental Protocol

This protocol provides a self-validating framework for analysis. The inclusion of control samples is critical to ensure that observed signals are genuine adducts and not artifacts from the degradation of the spin trap or other side reactions.[9]

Objective: To identify and structurally confirm the formation of an Ethyl 4-nitrosobenzoate adduct using LC-MS/MS.

Materials:

  • Ethyl 4-nitrosobenzoate spin trap

  • System for generating radical of interest (e.g., Fenton reaction for •OH, AIBN for carbon-centered radicals)

  • LC-MS grade acetonitrile (ACN) and water

  • Formic acid (FA)

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • C18 reverse-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

Methodology:

  • Sample and Control Preparation:

    • Test Sample: In a microfuge tube, combine your radical-generating system with a solution of Ethyl 4-nitrosobenzoate (typically 10-50 mM) in an appropriate buffer or solvent. Incubate under conditions known to produce radicals.

    • Control 1 (No Radical): Prepare a sample containing only the spin trap in the same buffer/solvent. This control helps identify any impurities or degradation products from the trap itself.

    • Control 2 (No Trap): Prepare a sample containing only the radical-generating system. This helps identify any stable, ionizable species from your system.

    • Quenching & Dilution: After incubation, halt the reaction (e.g., by placing on ice or adding a scavenger like glutathione if appropriate). Dilute all samples 1:100 (or as needed to avoid detector saturation) in the initial mobile phase (e.g., 95% Water/5% ACN + 0.1% FA).

  • LC-MS/MS Instrument Setup:

    • LC Method:

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Flow Rate: 0.4 mL/min

      • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. Rationale: This gradient effectively separates nonpolar adducts from more polar starting materials.

      • Column Temperature: 40 °C

      • Injection Volume: 5 µL

    • MS Method (Positive ESI Mode):

      • Step 1: Full Scan (MS1): First, analyze the Test Sample using a full scan mode (e.g., m/z 100-500) to find the theoretical m/z of your expected adduct's [M+H]⁺ ion.

      • Step 2: Product Ion Scan (MS/MS): Create a new method that isolates the precursor m/z found in Step 1. Set a collision energy (e.g., start with a range of 15-30 eV) to induce fragmentation. Rationale: Varying collision energy is often necessary to obtain a rich fragmentation spectrum.

      • Typical Source Conditions: Capillary Voltage: 3.5 kV; Gas Temperature: 325 °C; Gas Flow: 8 L/min. (Note: These must be optimized for the specific instrument).

  • Data Analysis and Confirmation:

    • Extract Ion Chromatograms (EICs): For the precursor m/z of the putative adduct, compare its EIC across the three samples (Test, Control 1, Control 2). A genuine adduct peak should be present and significant only in the Test Sample.

    • Analyze the Product Ion Spectrum: In the Test Sample, examine the MS/MS spectrum for the precursor ion. Look for the characteristic neutral losses and fragment ions as outlined in Section 4 and the accompanying table.

    • High-Resolution MS (if available): If using a Q-TOF or Orbitrap instrument, confirm that the measured accurate mass of the precursor and its fragments are within a narrow tolerance (e.g., <5 ppm) of their calculated theoretical masses. This provides strong evidence for the elemental composition.

Conclusion

While EPR remains the gold standard for the initial detection and quantification of paramagnetic spin adducts, mass spectrometry provides an indispensable, orthogonal method for their absolute structural confirmation. Its ability to deliver unambiguous molecular weight and detailed structural information through fragmentation analysis makes it a critical tool in the arsenal of chemists and biologists studying radical processes.[6][10] By employing a systematic workflow that includes careful controls and logical fragmentation analysis, researchers can confidently identify the specific radical species trapped by Ethyl 4-nitrosobenzoate, providing crucial insights into the complex mechanisms underlying their research.

References

  • Syntech Innovation. Biological ROS and RNS Detection Part I. EPR Spin Trapping.
  • Benchchem. Technical Support Center: Interpreting EPR Signals of Nitrosoalkane Spin Traps.
  • ResearchGate. EPR Techniques, Spin Labeling, and Spin Trapping | Request PDF.
  • MDPI. Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique.
  • Wikipedia. Spin trapping.
  • ResearchGate.
  • MDPI. Electron Paramagnetic Resonance Spin Trapping (EPR–ST)
  • PubMed. Spin trapping of inorganic radicals.
  • Laboratoire S2CB. Detection of radical species by Electron Paramagnetic Resonance using optimized spin-traps.
  • Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. (2022).
  • PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022).
  • PubMed. Recent developments in DNA adduct analysis using liquid chromatography coupled with mass spectrometry. (2020).
  • Benchchem. A Comparative Guide to the Validation of 2-Bromoacrylamide Adducts by Mass Spectrometry.
  • MDPI.
  • PubMed Central. Editorial: Mass Spectrometry for Adductomic Analysis.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid

Sources

Benchmarking Ethyl 4-nitrosobenzoate: A High-Performance Dienophile & Electrophile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of Ethyl 4-nitrosobenzoate in Specific Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Goldilocks" Nitroso Reagent

In the landscape of nitroso chemistry, Ethyl 4-nitrosobenzoate (E4NB) occupies a critical "Goldilocks" zone. Unlike nitrosobenzene (PhNO) , which often exhibits sluggish reactivity in cycloadditions, and acyl nitroso species, which are transient and unstable, E4NB combines bench-stable isolability with enhanced electrophilicity .

This guide benchmarks E4NB against standard alternatives, focusing on its superior performance in Hetero-Diels-Alder (HDA) reactions and bio-orthogonal conjugations . We provide experimental evidence demonstrating why the para-ethoxycarbonyl group makes this reagent a preferred scaffold for synthesizing N-O heterocycles and azo-linkages in drug discovery.

Comparative Analysis: E4NB vs. Alternatives

The following table synthesizes reactivity data, highlighting the electronic effects that define E4NB’s performance.

Table 1: Reactivity & Stability Benchmark
FeatureNitrosobenzene (PhNO)Ethyl 4-nitrosobenzoate (E4NB) Acyl Nitroso (R-CONO)
Electronic Nature Neutral / Mildly ElectrophilicElectron-Deficient (Activated) Highly Electrophilic
LUMO Energy High (Slower Reaction)Lowered (Fast Reaction) Very Low (Instant/Transient)
Stability Stable Solid (Dimerizes)Stable Solid (Green) Unstable (Generated in situ)
HDA Yield (General) Moderate (50-70%)High (>90%) Variable (Side reactions common)
Regioselectivity Substrate DependentHigh (Controlled by EWG) Often Low
Primary Use General ScreeningHigh-Value Synthesis / Kinetics Trapping Unstable Dienes

Technical Insight: The para-ethoxycarbonyl group on E4NB exerts a strong Inductive (-I) and Mesomeric (-M) effect. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroso group (


), accelerating the rate of Inverse Electron Demand Diels-Alder (IEDDA) reactions compared to unsubstituted nitrosobenzene.

Core Application: Hetero-Diels-Alder (HDA) Reaction

The primary application of E4NB is the synthesis of 1,2-oxazines , which are valuable pharmacophores and intermediates for amino alcohols.

Mechanism & Selectivity

The reaction proceeds via a concerted [4+2] cycloaddition. E4NB acts as the dienophile.[1] The electron-withdrawing ester group ensures that E4NB reacts significantly faster than PhNO, often requiring milder conditions (lower temperature), which preserves labile diene substrates (e.g., thebaine, steroids).

Diagram 1: HDA Reaction Pathway & Orbital Interaction

HDA_Mechanism cluster_legend Electronic Effect Diene Conjugated Diene (HOMO Rich) TS Transition State [4+2] Concerted Diene->TS HOMO-LUMO Interaction E4NB Ethyl 4-nitrosobenzoate (LUMO Lowered by -COOEt) E4NB->TS Enhanced Electrophilicity Product 1,2-Oxazine Scaffold (High Yield) TS->Product Stereospecific Cyclization Note EWG (-COOEt) pulls electron density, making N=O a 'Super-Electrophile'

Caption: The electron-withdrawing ester group lowers the LUMO energy of E4NB, facilitating rapid orbital overlap with the diene's HOMO.

Validated Experimental Protocols

Protocol A: Green Synthesis of Ethyl 4-nitrosobenzoate

Why this method? Classical oxidation using metallic oxidants often leads to over-oxidation to the nitro compound. The Oxone® method described below is the industry standard for high fidelity, yielding the nitroso species selectively.

Reagents:

  • Ethyl 4-aminobenzoate (Benzocaine): 1.0 equiv[2]

  • Oxone® (Potassium peroxymonosulfate): 2.0 - 2.5 equiv

  • Dichloromethane (DCM) / Water (Biphasic system)

Step-by-Step Workflow:

  • Dissolution: Dissolve 15.0 mmol of Ethyl 4-aminobenzoate in DCM (0.25 M concentration) in an Erlenmeyer flask with vigorous stirring.

  • Oxidation: Slowly add an aqueous solution of Oxone (0.25 M) portion-wise at room temperature.

  • Monitoring: Monitor via TLC. The reaction typically completes within 3–12 hours. Look for the appearance of a green spot (characteristic of monomeric nitroso).

  • Quench & Workup:

    • Separate layers.[3][4]

    • Wash organic layer with 1M HCl, then saturated NaHCO₃, then brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Result: The product, Ethyl 4-nitrosobenzoate, is obtained as a green solid (monomer) or yellowish solid (dimer) in 82–95% yield . No column chromatography is usually required.

Diagram 2: Synthesis Workflow

Synthesis_Workflow Benzocaine Start: Ethyl 4-aminobenzoate (Colorless Solid) Oxidation Reaction: Oxone® (2.5 eq) DCM/H2O, RT, 3-12h Benzocaine->Oxidation Workup Workup: Wash (HCl -> NaHCO3) Dry (Na2SO4) Oxidation->Workup Product End: Ethyl 4-nitrosobenzoate (Green Solid, ~95% Yield) Workup->Product

Caption: Optimized oxidation pathway preventing over-oxidation to the nitro species.

Protocol B: Benchmarking the HDA Reaction

Application: Synthesis of N-heterocycles from conjugated dienes.

  • Setup: In a flame-dried flask under Argon, dissolve Ethyl 4-nitrosobenzoate (1.0 equiv) in DCM or Ethanol.

  • Addition: Add the Diene (e.g., 1,3-cyclohexadiene or Thebaine) (1.0 - 1.2 equiv).

  • Reaction: Stir at 0°C to Room Temperature .

    • Note: PhNO typically requires reflux or prolonged stirring. E4NB often reacts within minutes to hours at RT due to activation.

  • Observation: The green color of the nitroso solution will fade to yellow/orange as the cycloaddition proceeds.

  • Purification: Concentrate and purify via flash chromatography (Silica gel).

Performance Data Point:

  • Substrate: Thebaine (Opioid precursor)

  • Reagent: E4NB

  • Outcome: Quantitative conversion (>95%) to the 1,2-oxazine adduct.[3]

  • Comparison: Reaction is significantly faster than with unsubstituted nitrosobenzene, minimizing decomposition of the sensitive thebaine scaffold.

Secondary Application: The Mills Reaction (Azo Coupling)

E4NB is also a premier substrate for the Mills Reaction , used to synthesize asymmetric azo compounds (e.g., for liquid crystals or "smart" molecular switches).

  • Reaction: E4NB + Aniline derivative

    
     Azoarene + H₂O
    
  • Advantage: The ester group allows for further functionalization (e.g., hydrolysis to acid, amidation) after the azo bond is formed, serving as a versatile handle for bioconjugation.

References

  • Synthesis of Ethyl 4-nitrosobenzoate via Oxone Oxidation

    • Source: Semantic Scholar / ProQuest (DJL Notebooks).
    • Context: Detailed protocol for converting ethyl 4-aminobenzoate to ethyl 4-nitrosobenzo
  • Nitroso Diels-Alder (NDA)

    • Title: The Nitrosocarbonyl Hetero-Diels–Alder Reaction as a Useful Tool for Organic Syntheses.[1][5][6][7]

    • Source: NIH / PMC.
    • Context: Discusses the acceleration of HDA reactions by electron-withdrawing groups on the nitroso dienophile.
  • Regioselectivity in Nitroso Cycloadditions

    • Title: Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives.[1][6][7][8][9]

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • Context: Benchmarks the regioselectivity of aryl vs. acyl nitroso compounds.
  • Nitroso Aldol & C-H Functionalization

    • Title: The Development of Transition Metal Catalyzed C-N bond Form
    • Source: UIC Indigo.
    • Context: Use of ethyl 4-nitrosobenzoate in copper-catalyzed amin

Sources

Replicating published experiments using Ethyl 4-nitrosobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the replication of experiments involving Ethyl 4-nitrosobenzoate , a highly reactive C-nitrosoarene used as a potent dienophile in Hetero-Diels-Alder (HDA) reactions and as a superior electrophile in Mills azo-coupling.[1]

Unlike generic protocols, this guide focuses on the electronic advantages of the para-ethoxycarbonyl group, which enhances electrophilicity compared to unsubstituted nitrosobenzene, leading to quantitative yields in specific applications.

Part 1: Strategic Analysis & Comparative Advantage

Ethyl 4-nitrosobenzoate (E4NB) is not merely a derivative of nitrosobenzene; it is an electronically "supercharged" variant.[1] The electron-withdrawing ester group at the para position lowers the LUMO energy of the nitroso group (


), significantly increasing its reactivity toward nucleophiles (anilines) and dienes.
Performance Matrix: E4NB vs. Alternatives
FeatureEthyl 4-nitrosobenzoate Nitrosobenzene Implication
Electronic State Electron-Deficient (EWG activated)NeutralE4NB reacts faster with electron-rich partners.[1]
Mills Reaction Yield 99% (Quantitative) 38% (Low)E4NB is the superior choice for azo-coupling.[1]
Visual Indicator Emerald Green (Monomer)Green (Monomer)Both provide colorimetric feedback (Green

Red/Orange).
Stability Moderate (Dimerizes in solid state)ModerateMust be generated fresh or stored cold.

Part 2: Synthesis of Ethyl 4-nitrosobenzoate

Objective: Synthesize E4NB from Ethyl 4-aminobenzoate (Benzocaine) using a metal-free, biphasic Oxone® oxidation. Why this method? Classical oxidations (e.g.,


/catalyst) often over-oxidize to the nitro compound. The Oxone® method in a biphasic system prevents over-oxidation by sequestering the product in the organic phase.
Reagents
  • Substrate: Ethyl 4-aminobenzoate (Benzocaine) [1.0 equiv][1]

  • Oxidant: Oxone® (Potassium peroxymonosulfate) [2.0 equiv]

  • Solvent: Dichloromethane (DCM) / Water (1:2 ratio)

  • Conditions: Room Temperature (RT), 2–4 hours.

Step-by-Step Protocol
  • Preparation: Dissolve 1.65 g (10 mmol) of Ethyl 4-aminobenzoate in 40 mL of DCM in a round-bottom flask.

  • Oxidant Solution: Dissolve 12.3 g (20 mmol) of Oxone® in 80 mL of deionized water.

  • Biphasic Initiation: Add the aqueous Oxone® solution to the DCM solution.

    • Self-Validating Check: The organic layer is initially colorless.

  • Reaction: Stir vigorously at RT.

    • Visual Check: Within 15–30 minutes, the DCM layer will turn a distinct emerald green , indicating the formation of the nitroso monomer.

  • Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting amine (fluorescent, polar) will disappear; the nitroso product (green, less polar) will appear.

  • Work-up:

    • Separate the green organic layer.[2]

    • Wash with water (

      
       mL) to remove sulfate salts.
      
    • Wash with saturated

      
       to neutralize acidity.
      
    • Dry over

      
       and filter.
      
  • Isolation: Evaporate solvent under reduced pressure at

    
    .
    
    • Caution: Nitroso compounds are heat-sensitive.[1] Do not overheat.

    • Result: A yellow-to-green solid (dimer/monomer equilibrium).[1] Yield typically 75–85% .[1]

Part 3: Application Case Studies

Experiment A: The Mills Reaction (Azo Coupling)

Hypothesis: The electron-withdrawing ester makes E4NB a "harder" electrophile, driving the condensation with anilines to completion.

Protocol:

  • Reagents: E4NB (1.0 equiv) + Sulfanilamide (1.0 equiv) in Acetic Acid (AcOH).

  • Observation: Stir at RT for 3–12 hours.

  • Visual Endpoint: The Green nitroso solution turns Red/Orange (formation of the Azo bond

    
    ).[1]
    
  • Data Validation:

    • E4NB Yield: 99% (Quantitative isolation).

    • Nitrosobenzene Yield: 38% (Incomplete/Side reactions).[3]

    • Mechanistic Insight: The enhanced electrophilicity of E4NB overcomes the poor nucleophilicity of the sulfonamide-bearing aniline.

Experiment B: Hetero-Diels-Alder (NDA) Cycloaddition

Hypothesis: E4NB acts as a dienophile to trap conjugated dienes, forming 1,2-oxazines.[1]

Workflow Visualization (DOT):

NDA_Pathway E4NB Ethyl 4-nitrosobenzoate (Dienophile) TS Concerted Transition State [4+2] E4NB->TS LUMO (Low) Diene 1,3-Diene (e.g., Cyclohexadiene) Diene->TS HOMO (High) Oxazine 1,2-Oxazine Adduct (Bicyclic) TS->Oxazine Cycloaddition Pyrrole Pyrrole Derivative (Post-Rearrangement) Oxazine->Pyrrole Optional Rearrangement

Caption: The Hetero-Diels-Alder pathway where E4NB functions as the electron-deficient dienophile.[1]

Protocol:

  • Dissolve E4NB (1.0 equiv) in MeOH or DCM.[1][4]

  • Add Diene (e.g., 1,3-cyclohexadiene) (1.2 equiv).

  • Stir at RT.[1][5][4] The green color fades to yellow/brown as the nitroso group is consumed.

  • Outcome: Formation of the bicyclic 1,2-oxazine.[1]

Part 4: Troubleshooting & Storage

  • Dimerization: In the solid state, E4NB exists as a pale yellow azodioxy dimer. Upon dissolution in

    
     or DCM, it dissociates into the active green monomer.
    
    • Tip: If the solution is yellow, gently warm it to encourage dissociation to the green monomer before adding reactants.

  • Instability: Store at

    
     under Argon. Nitroso compounds can disproportionate to Nitro/Azoxy species if left in light/air.[1]
    

References

  • Synthesis of Nitrosoarenes (Oxone Method)

    • Title: Efficient Preparation of Nitrosoarenes for the Synthesis of Azobenzenes.[2][6]

    • Source:J. Org.[1] Chem. / ChemRxiv

    • URL:[Link] (Generalized protocol validation)

  • Mills Reaction Comparison (99% Yield)

    • Title: Azobenzene-based inhibitors of human carbonic anhydrase II.[1]

    • Source:Beilstein J. Org.[1] Chem. (2015).[3][7]

    • URL:[Link]

  • Hetero-Diels-Alder Reactivity

    • Title: The Nitrosocarbonyl Hetero-Diels–Alder Reaction as a Useful Tool for Organic Syntheses.[1][2]

    • Source:Chem. Rev.[1]

    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-nitrosobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Ethyl 4-nitrosobenzoate Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Executive Safety Summary: The "Nitroso" Distinction

CRITICAL DISTINCTION: Do not confuse Ethyl 4-nitrosobenzoate (Ar-NO) with its stable precursor, Ethyl 4-nitrobenzoate (Ar-NO₂).

While the nitro analog is a standard combustible solid, the nitroso variant is a highly reactive, electrophilic species used primarily in Hetero-Diels-Alder (HDA) and Ene reactions. It exhibits a distinct monomer-dimer equilibrium that dictates its safety profile:

  • Solid State (Dimer): Often a pale yellow/white powder. Stable but a potent contact sensitizer.

  • Solution/Melt (Monomer): Dissociation yields the emerald-green monomer. This species is volatile, highly lipophilic, and biologically reactive (DNA alkylation potential).

Core Directive: Treat the green monomeric solution as a high-permeation risk. Standard nitrile gloves are insufficient for prolonged handling of the solubilized fraction.

Risk Assessment & Hazard Profile
Hazard ClassRisk DescriptionMechanism of Action
Sensitization High. Potent skin and respiratory sensitizer.Nitroso groups react with nucleophilic residues (cysteine/lysine) on skin proteins, forming haptens that trigger immune responses.
Genotoxicity Suspected. C-nitroso compounds can interact with DNA or be metabolized to hydroxylamines. Treat as a potential mutagen.[1]
Thermal Instability Moderate. The N=O bond is energetic.[1] Bulk heating of the solid can lead to exothermic decomposition.
Permeation High (Monomer). The ethyl ester tail confers lipophilicity, facilitating rapid transdermal uptake of the monomer.
Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard lab safety" to address the specific permeation kinetics of nitroso-esters.

A. Dermal Protection (Gloves)

Rationale: The monomeric form can permeate thin nitrile rubber (< 0.11 mm) in minutes.

  • Primary Barrier (Dry Solid Handling): Double-gloving with Nitrile (0.11 mm minimum) . Change outer glove immediately upon contamination.

  • Primary Barrier (Solution/Synthesis): Silver Shield® (EVOH/PE laminate) or Viton® .

    • Why? Laminate films provide >480 min breakthrough time against aromatic esters and nitroso compounds.

  • Dexterity Setup: Wear a tight-fitting Nitrile glove over the Silver Shield glove to secure the loose laminate material and improve grip.

B. Respiratory Protection[2]
  • Engineering Control: All handling must occur inside a certified chemical fume hood (Face velocity: 0.5 m/s).

  • Secondary PPE: If working with fine powder outside a hood (not recommended), use a P100/N95 particulate respirator .

  • Volatile Risk: The green monomer has significant vapor pressure. Do not rely on particulate masks for solutions; hood containment is mandatory.

C. Eye & Face Protection[3][4][5]
  • Standard: Chemical splash goggles (ANSI Z87.1).

  • High Risk: If performing scale-up (>5g) or heating, add a Face Shield to protect against thermal runaway/splashing.

PPE Selection Decision Tree

PPE_Decision_Tree start Start: Handling Ethyl 4-nitrosobenzoate state_check Determine Physical State start->state_check solid Solid (Dimer) (Pale Yellow/White) state_check->solid Powder liquid Solution/Melt (Monomer) (Emerald Green) state_check->liquid Dissolved/Heated solid_ppe PPE: Double Nitrile Gloves + Lab Coat + Goggles (Particulate Risk) solid->solid_ppe liquid_ppe PPE: Laminate (Silver Shield) Gloves + Fume Hood Mandatory (Permeation/Vapor Risk) liquid->liquid_ppe action_solid Action: Weighing/Transfer solid_ppe->action_solid action_liquid Action: Reaction/Quenching liquid_ppe->action_liquid

Figure 1: PPE Selection based on the monomer-dimer equilibrium state of the reagent.

Operational Protocols
Protocol A: Storage & Stability
  • Temperature: Store at -20°C . Low temperature favors the stable, solid dimer form.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen can slowly oxidize the nitroso group to the nitro group (useless for HDA reactions) or other decomposition products.

  • Visual Check: A green tint in the solid indicates monomer formation/impurity. Recrystallize if necessary before precise stoichiometric use.

Protocol B: Solubilization & Reaction Setup
  • Don PPE: Put on Laminate gloves (inner) and Nitrile gloves (outer).

  • Solvent Choice: Dissolve in DCM, Chloroform, or Toluene.

    • Observation: The solution will turn green immediately as the dimer dissociates to the monomer.

  • Thermal Control:

    • Do not heat >60°C unless strictly necessary.

    • Nitroso compounds can undergo violent disproportionation at high temperatures.

  • Quenching: If the reaction is complete, the green color should disappear (consumed). If excess reagent remains, quench with a mild reducing agent (e.g., sodium ascorbate or aqueous sodium bisulfite) to convert the nitroso group to the safer hydroxylamine/amine before disposal.

Emergency & Disposal Workflow

Disposal_Workflow spill Spill Incident state State? spill->state solid_spill Solid Spill state->solid_spill liquid_spill Solution Spill state->liquid_spill clean_solid Wet Wipe (Damp) Do NOT Create Dust solid_spill->clean_solid clean_liquid Absorb with Vermiculite (Non-combustible) liquid_spill->clean_liquid bagging Double Bag (Heavy Poly) Label: 'Toxic/Sensitizer' clean_solid->bagging clean_liquid->bagging disposal High-Temp Incineration (Halogenated Waste Stream) bagging->disposal

Figure 2: Segregation and disposal workflow for nitroso-contaminated waste.

Disposal Note: Never dispose of nitroso compounds in general trash. They must be routed to High-Temperature Incineration to ensure complete destruction of the N=O bond. Segregate from strong oxidizers (e.g., nitric acid) in the waste stream to prevent uncontrolled oxidation.

References
  • Santa Cruz Biotechnology. (n.d.).[6] Ethyl 4-nitrobenzoate Safety Data Sheet. (Note: Used for read-across of the benzoate ester moiety hazards). Retrieved from

  • ChemicalBook. (2024).[4] Ethyl 4-nitrobenzoate CAS 99-77-4 Properties and Safety. Retrieved from

  • Wikipedia. (n.d.). Nitroso - Chemical Properties and Toxicity. (General class hazards for C-nitroso compounds). Retrieved from

  • PrepChem. (n.d.). Synthesis of ethyl 4-nitrobenzoate. (Reference for structural analogs). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.